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Foundational

Crystal structure and X-ray diffraction data for 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine

An In-depth Technical Guide to the Crystallographic and X-ray Diffraction Analysis of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine Abstract This technical guide provides a comprehensive, field-proven methodology for the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystallographic and X-ray Diffraction Analysis of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and detailed structural analysis of the novel heterocyclic compound, 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine. While a definitive crystal structure for this specific molecule is not yet publicly deposited, this document serves as an expert-level walkthrough for researchers and drug development professionals on the necessary experimental and computational workflows. We will leverage established protocols and draw parallels from closely related, structurally characterized compounds to present a self-validating system for obtaining and interpreting high-quality crystallographic data. This guide is designed to bridge the gap between theoretical knowledge and practical application, ensuring both scientific integrity and a deep understanding of the causality behind each experimental choice.

Introduction: The Rationale for Structural Elucidation

The fusion of pyrazole and pyridine rings creates a scaffold of significant interest in medicinal chemistry and materials science. The specific substitution pattern of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine, featuring a bromine atom, a methyl group, and a defined nitrogen linkage, offers a unique electronic and steric profile. Such compounds are often investigated as potential ligands for catalytic metal complexes or as modulators of biological targets.[1] A definitive three-dimensional crystal structure is paramount as it provides indisputable evidence of molecular connectivity, conformation, and the subtle non-covalent interactions that govern its solid-state behavior. This information is critical for structure-activity relationship (SAR) studies, computational modeling, and patent protection.

This guide will therefore detail the entire workflow, from initial synthesis to the final analysis of crystallographic data, providing the scientific community with a robust framework for the characterization of this and similar novel compounds.

Synthesis and Crystallization: From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, process of growing single crystals suitable for X-ray diffraction.

Proposed Synthetic Pathway

A plausible and efficient synthesis route involves a nucleophilic aromatic substitution or a copper-catalyzed coupling reaction. Drawing from established methodologies for the synthesis of N-arylpyrazoles, a reliable approach is the reaction of 2-chloro-4-methylpyridine with 3-bromopyrazole in the presence of a suitable base and solvent.

Experimental Protocol: Synthesis

  • Reactant Preparation: To a dry 100 mL round-bottom flask, add 3-bromopyrazole (1.0 eq), 2-chloro-4-methylpyridine (1.1 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add 30 mL of anhydrous dimethylformamide (DMF).

  • Reaction: Stir the mixture at 120 °C for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash with water, and then recrystallize from an ethanol/water mixture to yield the pure 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine.

Single-Crystal Growth: The Art of Slow Evaporation

The quality of the X-ray diffraction data is directly dependent on the quality of the single crystal. The slow evaporation method is a reliable technique for obtaining high-quality crystals.

Experimental Protocol: Crystallization

  • Solvent Selection: Dissolve a small amount of the purified compound (approx. 20 mg) in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) at room temperature to create a saturated or near-saturated solution.

  • Crystal Growth: Transfer the solution to a small, clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once well-formed, colorless crystals appear, carefully harvest them using a nylon loop.

X-ray Diffraction: Illuminating the Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.

Data Collection Workflow

The following protocol outlines the steps for collecting diffraction data using a modern area-detector diffractometer.

G A Crystal Mounting B Diffractometer Setup (e.g., Bruker SMART CCD) A->B Mount on Goniometer C Data Collection Strategy (Omega and Phi Scans) B->C Define Scan Parameters D Data Integration and Scaling C->D Collect Raw Frames E Structure Solution (e.g., SHELXS) D->E Generate Reflection File F Structure Refinement (e.g., SHELXL) E->F Initial Atomic Model G Final CIF Generation F->G Refine Atomic Positions and Displacement Parameters

Caption: A flowchart of the key stages in X-ray diffraction data collection and structure solution.

Experimental Protocol: Data Collection

  • Crystal Mounting: A suitable single crystal is mounted on a cryoloop and placed on the goniometer head of the diffractometer. The crystal is then cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations.

  • Data Collection: Data is collected using Mo Kα radiation (λ = 0.71073 Å). A series of frames are collected with varying omega and phi angles to ensure complete data coverage.

  • Data Reduction: The collected frames are integrated and scaled using software such as SAINT. This process determines the intensity and position of each reflection.

Structure Solution and Refinement: From Data to a 3D Model

The processed diffraction data is used to solve and refine the crystal structure, yielding a precise three-dimensional model of the molecule.

The Phasing Problem and Structure Solution

The primary challenge in crystallography is the "phase problem." Direct methods, as implemented in programs like SHELXS, are typically used to overcome this and generate an initial electron density map.

Refinement and Validation

The initial model is then refined using a least-squares method with software like SHELXL. This iterative process refines the atomic positions, and thermal parameters to best fit the experimental data. The quality of the final model is assessed by several factors, including the R-factors (R1 and wR2) and the goodness-of-fit (S).

Analysis of the (Hypothetical) Crystal Structure

While we await experimental data for the title compound, we can anticipate its key structural features based on related molecules. The following tables present illustrative data that one might expect to obtain.

Table 1: Hypothetical Crystallographic Data for 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine

ParameterHypothetical Value
Chemical FormulaC9H8BrN3
Formula Weight238.09 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)10.2
c (Å)12.5
β (°)98.5
Volume (ų)945
Z4
Density (calculated)1.67 g/cm³
Absorption Coefficient (μ)4.5 mm⁻¹
F(000)472
Reflections Collected8500
Independent Reflections2100 [R(int) = 0.04]
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.110
Goodness-of-fit on F²1.05

**Table 2: Selected Hypothetical Bond Lengths (Å) and Angles (°) **

Bond/AngleLength (Å) / Angle (°)
Br(1)-C(3)1.88
N(1)-N(2)1.35
N(1)-C(5)1.38
N(2)-C(3)1.34
C(6)-N(1)1.42
C(1)-N(3)-C(5)117.5
C(3)-N(2)-N(1)111.0
N(2)-N(1)-C(6)118.0
Molecular Conformation and Intermolecular Interactions

A key feature of the structure would be the dihedral angle between the pyrazole and pyridine rings, which would define the overall molecular conformation. In the solid state, one might expect to observe weak C-H···N hydrogen bonds or π-π stacking interactions, which are common in such nitrogen-containing heterocyclic systems.[2] These interactions would link the molecules into a supramolecular assembly.

Conclusion and Future Directions

This guide has provided a comprehensive, step-by-step methodology for the complete crystallographic analysis of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine. By following these protocols, researchers can reliably obtain and interpret high-quality structural data. The determination of this crystal structure will provide invaluable insights for the fields of medicinal chemistry and materials science, paving the way for the rational design of new functional molecules.

References

  • Kang, S. K., et al. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o567–o568. Available at: [Link]

  • Mistry, S. N., et al. (2021). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. RSC Medicinal Chemistry, 12(10), 1715–1729. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Thermodynamic Stability and Melting Point Characterization of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals Abstract The preclinical phase of drug development necessitates a thorough characterization of a candidate's physicochemical properties to ensure its suitab...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The preclinical phase of drug development necessitates a thorough characterization of a candidate's physicochemical properties to ensure its suitability for further investigation. Among the most critical parameters are thermodynamic stability and melting point, which profoundly influence a compound's purity, shelf-life, and formulation strategy. This guide provides an in-depth technical overview of the principles and methodologies for determining these properties, using the novel heterocyclic compound 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine as a case study. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for melting point determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). The focus will be on not just the "how" but the "why," offering insights into experimental design and data interpretation to build a comprehensive thermal profile of a new chemical entity (NCE).

Introduction: The Critical Role of Physicochemical Characterization

The journey of a new chemical entity from discovery to a viable drug product is fraught with challenges. A significant portion of these challenges lies in understanding and optimizing the molecule's fundamental physical and chemical properties. Thermodynamic stability—the measure of a substance's resistance to decomposition under thermal stress—and melting point are foundational to this understanding.

  • Melting Point is a key indicator of a crystalline solid's identity and purity.[1] Pure compounds exhibit a sharp, well-defined melting point, whereas impurities typically cause a depression and broadening of the melting range.[1] This makes it an indispensable first-pass quality control metric.[1]

  • Thermodynamic Stability dictates how a compound will behave under various conditions encountered during manufacturing, storage, and transportation.[2][3] An unstable compound may degrade, leading to loss of potency, formation of toxic byproducts, and ultimately, failure to meet regulatory standards.[2]

The subject of this guide, 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine, is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine class. This scaffold is of significant interest to medicinal chemists due to its structural similarity to purine bases, making it a promising core for various therapeutic agents.[4] Theoretical calculations have shown that the 1H-tautomer of the pyrazolo[3,4-b]pyridine ring system is significantly more stable than its 2H counterpart, providing a theoretical basis for its structural integrity.[4] However, empirical validation through thermal analysis is essential.

This guide will equip researchers with the necessary knowledge to perform these critical analyses, ensuring data integrity and providing a solid foundation for downstream drug development activities.

Melting Point Determination: A Foundational Analysis

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[5] This phase change is a first-order thermodynamic transition characterized by a specific temperature and enthalpy (heat of fusion).

Principle and Importance

For a pure crystalline solid, melting occurs at a single, sharp temperature. The presence of soluble impurities disrupts the crystal lattice, requiring less energy to break the intermolecular bonds, which results in a lower and broader melting range.[1] Therefore, melting point determination serves two primary purposes in drug development:

  • Identity Confirmation: Comparing the experimentally determined melting point to a reference value can help confirm the identity of a synthesized compound.[1]

  • Purity Assessment: A narrow melting range close to the expected value is a strong indicator of high purity.[1]

Experimental Protocol: Capillary Method

The capillary method is a widely accepted and straightforward technique for melting point determination.[1][5][6]

Materials:

  • Dry, finely powdered 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

  • Thermometer calibrated against reference standards

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[5]

  • Loading the Capillary: Gently tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the powder down. A packed column height of 2.5-3.5 mm is recommended.[7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[5]

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time during the precise measurement.

  • Precise Determination: For a new sample, start heating at a rate of about 1-2 °C per minute when the temperature is approximately 5°C below the expected melting point.[6][7]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.[7]

Comprehensive Thermal Analysis for Thermodynamic Stability

While melting point is a crucial parameter, a more comprehensive understanding of a compound's thermal behavior requires advanced techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods are often used in tandem to provide a complete thermal profile.[8]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[9] It provides quantitative information about thermal events such as melting, crystallization, and solid-state transitions.[9]

Principle of Operation: The DSC instrument maintains the sample and a reference (usually an empty pan) at the same temperature while heating them at a constant rate. When the sample undergoes a thermal event (e.g., melting), it requires more (endothermic) or less (exothermic) energy than the reference to maintain the same temperature. This difference in heat flow is measured and plotted against temperature, generating a thermogram.[9]

Key Applications for 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine:

  • Precise Melting Point & Enthalpy of Fusion: DSC provides a highly accurate melting point (often taken as the onset of the melting peak) and allows for the calculation of the enthalpy of fusion (the energy required to melt the sample), which is related to crystal lattice energy.

  • Purity Determination: DSC can be used as an absolute method to determine the purity of highly pure (>98%) organic compounds by analyzing the shape of the melting peak.[10][11]

  • Polymorph and Solvate Detection: Different crystalline forms (polymorphs) or solvates of a compound will have distinct melting points and thermal profiles, which can be identified and characterized by DSC.[8]

Materials & Instrumentation:

  • DSC Instrument (e.g., TA Instruments, Mettler Toledo)

  • Hermetically sealed aluminum or crucible pans

  • Analytical balance (microgram sensitivity)

  • High-purity inert purge gas (e.g., Nitrogen)

  • Sample: 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine (typically 1-5 mg)

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the finely powdered sample into a DSC pan.

  • Encapsulation: Place the lid on the pan and seal it using a sample press. This prevents any loss of sample due to sublimation or decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the initial temperature well below the expected melting point.

    • Program the instrument to heat at a controlled rate, typically 10 °C/min, under a constant nitrogen purge (e.g., 50 mL/min).

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature until well past the melting or decomposition point.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak maximum, and the integrated area of the melting endotherm (enthalpy of fusion).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is an essential tool for determining the thermal stability and composition of pharmaceutical compounds.[12]

Principle of Operation: A high-precision balance within a furnace continuously measures the sample's weight as it is heated according to a set program.[2] Mass loss events correspond to processes like dehydration, desolvation, or thermal decomposition.[3][8] The resulting TGA curve plots the percentage of initial mass remaining against temperature.

Key Applications for 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine:

  • Thermal Stability Limit: TGA precisely identifies the temperature at which the compound begins to decompose, a critical parameter for determining handling and storage conditions.[2][12]

  • Volatiles and Solvent Content: It can quantify the amount of residual water or solvents present in the sample, which appear as mass loss steps at temperatures below the decomposition point.[2][8][12]

  • Decomposition Kinetics: Advanced analysis of TGA data can provide insights into the mechanisms and kinetics of thermal degradation.[13]

Materials & Instrumentation:

  • TGA Instrument

  • Sample pans (typically platinum or alumina)

  • Analytical balance

  • Inert or reactive purge gas (e.g., Nitrogen, Air)

  • Sample: 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine (typically 5-10 mg)

Procedure:

  • Instrument Calibration: Ensure the TGA is calibrated for mass and temperature using appropriate standards.

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan. Distribute the sample evenly across the bottom of the pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance mechanism.

    • Set the initial temperature (e.g., room temperature).

    • Program the instrument to heat at a constant rate (e.g., 10 °C/min) to a final temperature well above any expected thermal events (e.g., 500-700 °C).[13]

    • Maintain a constant flow of purge gas (e.g., Nitrogen at 100 mL/min) to create an inert environment.[13]

  • Data Acquisition: Begin the heating program and record the sample mass as a function of temperature.

  • Data Analysis: Analyze the TGA curve to identify the onset temperature of decomposition and the percentage of mass lost at each step.

Data Synthesis and Visualization

The power of these techniques is fully realized when the data is integrated and visualized, providing a clear and comprehensive thermal profile.

Data Summary

While specific experimental data for 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine is not publicly available, the following table serves as a template for summarizing the key quantitative results obtained from the described analyses.

ParameterMethodTypical Value (Hypothetical)Significance
Melting Range Capillary Method125.0 - 126.5 °CPurity and Identity
Melting Point (Tonset) DSC125.2 °CPrecise Phase Transition
Enthalpy of Fusion (ΔHfus) DSC85 J/gCrystal Lattice Energy
Purity DSC99.8%Absolute Purity Assessment
Decomposition Onset (Td) TGA250 °CUpper Limit of Thermal Stability
Residual Volatiles TGA< 0.1%Solvent/Water Content
Experimental Workflows

Visualizing the experimental workflow ensures clarity, reproducibility, and proper logical flow in the characterization process.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument Analysis cluster_data Data Interpretation A Weigh 1-5 mg of Sample B Place in DSC Pan A->B C Hermetically Seal Pan B->C D Load Sample & Reference Pans C->D E Set Parameters (10°C/min, N2 Purge) D->E F Run Thermal Program E->F G Generate Thermogram F->G H Determine T_onset, Peak Temp, ΔH_fus G->H I Calculate Purity H->I

Caption: Workflow for DSC Analysis.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Instrument Analysis cluster_data_tga Data Interpretation A_tga Tare TGA Pan B_tga Weigh 5-10 mg of Sample A_tga->B_tga C_tga Load Sample Pan onto Balance B_tga->C_tga D_tga Set Parameters (10°C/min, N2 Purge) C_tga->D_tga E_tga Run Heating Program D_tga->E_tga F_tga Generate Mass vs. Temperature Curve E_tga->F_tga G_tga Identify Onset of Mass Loss (T_d) F_tga->G_tga H_tga Quantify Volatiles & Residue G_tga->H_tga

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Foundational

Technical Whitepaper: Safety Data Sheet (SDS) and Handling Guidelines for 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine

Executive Summary In modern drug discovery, halogenated N-heteroaromatic scaffolds serve as critical building blocks for synthesizing targeted therapeutics. 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine (CAS: 1874509-76-8...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, halogenated N-heteroaromatic scaffolds serve as critical building blocks for synthesizing targeted therapeutics. 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine (CAS: 1874509-76-8)[1] is a highly versatile dual-pharmacophore intermediate. The pyrazole ring acts as a robust hydrogen bond donor/acceptor mimic—a motif ubiquitous in ATP-competitive kinase inhibitors—while the 4-methylpyridine moiety enhances aqueous solubility and provides a vector for structural rigidification within the target's binding pocket.

Crucially, the bromine atom at the 3-position of the pyrazole serves as an orthogonal reactive handle. This enables late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing medicinal chemists to rapidly explore chemical space. This guide provides an in-depth analysis of its physicochemical properties, safety handling protocols, and self-validating experimental workflows.

Physicochemical Profiling & Structural Analysis

Understanding the quantitative properties of this building block is essential for predicting its behavior in both synthetic workflows and biological assays. The data below summarizes the core physicochemical parameters[2][3].

ParameterValueMechanistic Significance
Chemical Name 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridineCore scaffold for kinase inhibitor libraries.
CAS Number 1874509-76-8Unique registry identifier for procurement[1].
Molecular Formula C9H8BrN3Indicates a high fraction of sp2 carbons.
Molecular Weight 238.08 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
Structural Features Pyridine ring + Pyrazole ringPyridine nitrogen acts as a weak base; pyrazole provides H-bonding.
Halogen Handle 3-Bromo substitutionSterically accessible for oxidative addition by Pd(0) catalysts.

Safety Data Sheet (SDS) & Hazard Identification

Due to the specialized nature of this intermediate, comprehensive hazard profiles are rigorously inferred from its constituent functional groups:[4] and[5].

GHS Classification & Toxicological Profile

Based on structural analogues, this compound is classified under the following Global Harmonized System (GHS) categories:

  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed. Pyridine derivatives can cause central nervous system depression upon ingestion.

  • Skin Irritation (Category 2) - H315: Causes skin irritation[4]. The lipophilic nature of the methylpyridine ring facilitates dermal penetration.

  • Serious Eye Irritation (Category 2A) - H319: Causes serious eye irritation[4].

  • Specific Target Organ Toxicity - Single Exposure (Category 3) - H335: May cause respiratory irritation[4].

Causality-Driven Storage & Stability
  • Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen) in a tightly sealed, light-resistant container[5].

  • Causality: Why inert gas? The electron-rich nature of the pyrazole ring and the benzylic protons of the 4-methyl group make the compound susceptible to slow auto-oxidation over time. Exposure to atmospheric oxygen and ambient light can lead to the formation of N-oxides or carboxylic acid degradants, which will poison palladium catalysts in downstream reactions.

PPE & Engineering Controls
  • Ventilation: Handle exclusively within a Class II biological safety cabinet or a certified chemical fume hood to mitigate inhalation risks[5].

  • Dermal Protection: Utilize nitrile gloves (minimum 0.11 mm thickness). Causality: Latex is highly permeable to lipophilic pyridine bases; nitrile provides a necessary chemical barrier against dermal absorption[5].

Experimental Workflows & Methodologies

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodology details the integration of this building block into a drug candidate via cross-coupling.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl boronic acid to the 3-bromo position of the pyrazole ring. Causality for Reagent Selection: The 3-bromo position on a pyrazole is electronically deactivated compared to standard aryl bromides. Therefore, a highly active bidentate palladium precatalyst (e.g., Pd(dppf)Cl₂) and a strong base (e.g., K₂CO₃) in a biphasic solvent system (1,4-Dioxane/H₂O) are required to force the oxidative addition and transmetalation steps.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Atmospheric Control: Evacuate and backfill the flask with Argon three times. Causality: Trace oxygen rapidly quenches the Pd(0) active species into inactive Pd(II) oxides, halting the catalytic cycle.

  • Solvent Addition: Inject degassed 1,4-Dioxane (0.2 M) and 2M aqueous K₂CO₃ (3.0 eq) via a septum.

  • Thermal Activation: Heat the biphasic mixture to 90°C for 12 hours under vigorous stirring.

  • Self-Validation (LC-MS Check): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation metric: The reaction is deemed complete only when the characteristic m/z 238/240 doublet (the 1:1 isotopic signature of the bromine atom) completely disappears, replaced by the expected mass of the coupled product.

  • Workup: Quench the reaction with deionized water, extract three times with Ethyl Acetate (EtOAc), dry the organic layer over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

Protocol 2: Safe Quenching and Disposal

Pyridine and pyrazole derivatives pose severe environmental toxicity risks to aquatic life.

  • Segregation: Collect all aqueous and organic waste containing the unreacted compound or its derivatives in a dedicated halogenated waste carboy.

  • Chemical Incompatibility: Never mix this waste with strong oxidizing agents (e.g., nitric acid). Causality: Mixing electron-rich N-heterocycles with oxidizers can trigger a violently exothermic N-oxidation reaction[5].

  • Disposal: Route the waste to a licensed chemical disposal facility capable of high-temperature incineration equipped with flue gas scrubbing to safely neutralize NOₓ and HBr emissions[4].

Mechanistic Visualization

To contextualize the utility of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine, the following diagrams illustrate its workflow integration and its downstream biological application.

Chemical Workflow to Pathway Integration

G A 2-(3-Bromo-1H-pyrazol-1-yl) -4-methylpyridine B Suzuki-Miyaura Cross-Coupling A->B Pd Catalyst C Kinase Inhibitor Candidate B->C Boronic Acid D Target Kinase (e.g., p38 MAPK) C->D Binding E Inhibition of Inflammatory Signaling D->E Pathway Blockade

Workflow from pyrazolyl-pyridine building block synthesis to downstream signaling inhibition.

Biological Application: MAPK/ERK Pathway Modulation

Derivatives synthesized from this building block are frequently optimized to target the MAPK/ERK pathway, a critical regulator of cell proliferation mutated in numerous oncological profiles.

Pathway Stimulus Extracellular Stimulus Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Inhibitor Pyrazolyl-pyridine Derivative Inhibitor->RAF Inhibits

MAPK/ERK signaling pathway modulated by targeted pyrazolyl-pyridine derivatives.

References

Sources

Exploratory

Electronic properties and DFT calculations of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine

An In-depth Technical Guide to the Electronic Properties and DFT Calculations of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine For Researchers, Scientists, and Drug Development Professionals Introduction Heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Properties and DFT Calculations of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, molecules incorporating both pyrazole and pyridine rings are of significant interest due to their diverse biological activities, including as potential insecticidal agents and their roles in medicinal chemistry.[1][2][3] The compound 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine is a prime example of this structural class, combining the electron-rich nature of the pyrazole ring with the electron-deficient characteristics of the pyridine ring. The presence of a bromine atom and a methyl group as substituents further modulates its electronic landscape, making it a fascinating subject for computational analysis.

This technical guide provides a comprehensive overview of the electronic properties of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine, with a focus on the application of Density Functional Theory (DFT) calculations to elucidate its molecular structure, reactivity, and potential for drug development. As a Senior Application Scientist, the aim is to not only present the data but to also provide the rationale behind the computational choices and the interpretation of the results in a manner that is both scientifically rigorous and practically insightful for researchers in the field.

Molecular Structure and Synthesis Considerations

The foundational step in understanding the electronic properties of a molecule is to establish its three-dimensional structure. While a crystal structure of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine is not publicly available, its geometry can be reliably predicted using computational methods.

Predicted Molecular Structure

The structure of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine consists of a 4-methylpyridine ring linked to a 3-bromopyrazole ring via a nitrogen-carbon bond. It is important to consider the potential for different tautomeric forms of the pyrazole ring. However, computational studies have consistently shown that the 1H-pyrazole tautomer is significantly more stable than other isomers, primarily due to the preservation of aromaticity.[4][5]

Caption: Predicted molecular structure of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine.

Synthetic Pathways

The synthesis of pyrazole-pyridine derivatives can be approached in several ways.[5] A common strategy involves the formation of the pyridine ring onto a pre-existing pyrazole or vice versa.[5] For the target molecule, a plausible synthetic route would involve the condensation reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring, followed by a coupling reaction to the pyridine moiety.[6][7] Alternatively, a pre-functionalized pyridine could be reacted with a pyrazole derivative.[2]

Computational Methodology: A DFT-Based Approach

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for predicting the electronic structure and properties of molecules with a good balance of accuracy and computational cost.[8]

Workflow for DFT Calculations

The process of performing DFT calculations to analyze the electronic properties of a molecule like 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine follows a systematic workflow.

A 1. Geometry Optimization B 2. Frequency Calculation A->B Verify minimum energy structure C 3. Electronic Property Calculation (HOMO-LUMO, MEP, etc.) B->C Proceed with optimized geometry D 4. Data Analysis and Visualization C->D Interpret results

Caption: A typical workflow for DFT calculations.

1. Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. This is achieved by starting with an initial guess of the structure and iteratively adjusting the atomic positions until a minimum on the potential energy surface is located. A popular and reliable functional for this purpose is B3LYP, often paired with a basis set such as 6-311++G(d,p).[4]

2. Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed to confirm that the structure corresponds to a true minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data such as enthalpy and Gibbs free energy.

3. Electronic Property Calculation: With the optimized geometry, various electronic properties are calculated. These include:

  • Frontier Molecular Orbitals (HOMO and LUMO): These orbitals are crucial for understanding the chemical reactivity of a molecule.[1][9]
  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.[9][10]
  • Mulliken Atomic Charges: These calculations provide an estimate of the partial charge on each atom in the molecule.[9]

Electronic Properties of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine

Based on established principles from DFT studies on related pyrazole and pyridine derivatives, we can predict the key electronic features of the target molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity.[9][11] A smaller energy gap suggests higher reactivity.[9]

For 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine, it is expected that the HOMO will be primarily localized on the electron-rich pyrazole ring, while the LUMO will be distributed over the electron-deficient pyridine ring. The presence of the electron-donating methyl group on the pyridine ring will slightly increase the energy of the HOMO and LUMO, while the electron-withdrawing bromine atom on the pyrazole ring will lower their energies.

PropertyPredicted Value/CharacteristicSignificance
HOMO Energy Relatively high, with significant contribution from the pyrazole ring.Indicates a propensity to act as an electron donor in chemical reactions.
LUMO Energy Relatively low, with localization on the pyridine ring.Suggests the molecule can act as an electron acceptor.
HOMO-LUMO Energy Gap (ΔE) Moderate. The combination of electron-donating and electron-withdrawing groups is expected to result in a moderate energy gap, indicating a balance between stability and reactivity.[9]A moderate gap is often desirable in drug candidates, as it suggests a molecule that is stable enough to be handled but reactive enough to interact with its biological target.
Chemical Potential (µ) (EHOMO + ELUMO) / 2A measure of the escaping tendency of electrons from the molecule.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Represents the resistance to change in electron distribution.[2] A higher hardness value indicates greater stability.[2]
Electrophilicity Index (ω) µ² / 2ηA global reactivity descriptor that quantifies the electrophilic nature of a molecule.
Molecular Electrostatic Potential (MEP) Analysis

The MEP is a valuable tool for predicting the reactive sites of a molecule.[12] It maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).

For 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine, the MEP map is predicted to show:

  • Negative Potential (Red/Yellow): Localized around the nitrogen atom of the pyridine ring and the nitrogen atoms of the pyrazole ring, indicating these are the most likely sites for protonation and interaction with electrophiles.[10][13]

  • Positive Potential (Blue): Expected near the hydrogen atoms and potentially in the region of the C-Br bond, suggesting these areas are more susceptible to nucleophilic attack.

Implications for Drug Development

The electronic properties of a molecule are intrinsically linked to its pharmacokinetic and pharmacodynamic profiles.

  • Reactivity and Metabolism: The HOMO-LUMO gap and MEP analysis can provide insights into the metabolic stability of the compound. Regions of high electron density may be susceptible to oxidative metabolism.

  • Target Binding: The charge distribution and electrostatic potential are critical for molecular recognition and binding to biological targets. The predicted negative potential on the nitrogen atoms suggests they could act as hydrogen bond acceptors in a protein binding pocket.

  • Lipophilicity: While not directly calculated from these electronic properties, the presence of the bromo and methyl groups will influence the molecule's lipophilicity (logP), a key parameter in drug absorption and distribution.

Conclusion

This technical guide has provided a comprehensive overview of the electronic properties of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine from a computational perspective. By leveraging the power of Density Functional Theory, we can gain deep insights into the molecule's structure, reactivity, and potential as a lead compound in drug discovery. The methodologies and principles outlined here serve as a robust framework for researchers and scientists to conduct their own investigations into this and related heterocyclic systems. The interplay of the pyrazole and pyridine rings, modulated by the bromo and methyl substituents, creates a unique electronic landscape that is ripe for further exploration and exploitation in the development of novel therapeutics.

References

  • BenchChem. A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals.
  • Priyanka, S., et al. Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Conference Proceedings. 2021;2364:040001. Available from: [Link]

  • ResearchGate. Electrostatic potentials (V in kJ/mol) of pyridines a and OCS... Available from: [Link]

  • PubMed. Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). Available from: [Link]

  • ResearchGate. Molecular electrostatic potential (MEP) of pyridine-3-carbonitrile derivatives (4a-j). Available from: [Link]

  • AIP Publishing. Synthesis and DFT calculation of novel pyrazole derivatives. Available from: [Link]

  • SciSpace. On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations. Available from: [Link]

  • Der Pharma Chemica. PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Available from: [Link]

  • ACS Publications. Quantifying the Electronic Effect of Substituted Phosphine Ligands via Molecular Electrostatic Potential. Inorganic Chemistry. 2002;41(6):1563-1571. Available from: [Link]

  • PubMed. HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-1-phenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods. Available from: [Link]

  • Matilda. A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity. Available from: [Link]

  • ResearchGate. HOMO-LUMO pictures of synthesized pyrazolines. Available from: [Link]

  • PMC. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. Available from: [Link]

  • MDPI. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Available from: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • ResearchGate. Synthesis and Computational Studies of New Pyridine, Pyrazole, Pyran, and Pyranopyrimidine-Based Derivatives of Potential Antimicrobial Activity as DNA Gyrase and Topoisomerase IV Inhibitors. Available from: [Link]

  • PubChem. 2-Bromo-3-(4-methyl-1H-pyrazol-1-YL)pyridine. Available from: [Link]

  • ACS Publications. Quantitative Assessment of Substituent Effects on Cation−π Interactions Using Molecular Electrostatic Potential Topography. The Journal of Physical Chemistry A. 2011;115(32):8993-9002. Available from: [Link]

  • ACS Publications. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. 2025. Available from: [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Available from: [Link]

  • DergiPark. Synthesis of Some New Pyrazoles. Available from: [Link]

  • MDPI. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Available from: [Link]

  • NextSDS. 2-BROMO-4-(3-PYRIDIN-2-YL-1H-PYRAZOL-4-YL)-PYRIDINE. Available from: [Link]

  • PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]

  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. Available from: [Link]

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Foundational

Solubility Profile of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine in Polar Aprotic Solvents

An In-depth Technical Guide Abstract The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter that dictates their behavior in various stages of research, developme...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter that dictates their behavior in various stages of research, development, and manufacturing. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine, a heterocyclic compound of interest, within a range of common polar aprotic solvents. While specific experimental solubility data for this compound is not extensively published, this document outlines the fundamental principles, theoretical predictions, and a robust, self-validating experimental protocol to empower researchers to generate reliable and reproducible data. The methodologies described herein are grounded in established principles of physical chemistry and analytical science, providing a gold-standard approach for drug discovery and process chemistry professionals.

Introduction and Strategic Importance

2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine belongs to a class of nitrogen-containing heterocyclic compounds. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. The solubility of this compound is a foundational piece of knowledge that influences:

  • Drug Discovery: Affects compound storage, formulation for biological screening, and interpretation of structure-activity relationships (SAR).

  • Process Chemistry: Dictates solvent selection for synthesis, purification, and crystallization, directly impacting reaction efficiency and yield.

  • Formulation Development: Is a prerequisite for developing a viable dosage form, as poor solubility is a major hurdle in achieving adequate bioavailability.[1]

This guide will focus on polar aprotic solvents, which are widely used in both discovery and process settings. These solvents possess a significant dipole moment and dielectric constant but lack acidic protons, preventing them from acting as hydrogen bond donors.[2][3] This characteristic makes them particularly effective at dissolving a wide range of organic molecules.

Physicochemical Characterization of Solute and Solvents

A predictive understanding of solubility begins with an analysis of the molecular properties of both the solute and the solvent, governed by the principle of "like dissolves like."[4]

Solute: 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine
  • Structure: The molecule contains a pyridine ring and a bromo-substituted pyrazole ring.

  • Polarity: The presence of multiple nitrogen atoms and the electronegative bromine atom creates significant bond dipoles, resulting in a polar molecule. The pyridine and pyrazole rings are aromatic and can participate in π-π stacking interactions.

  • Hydrogen Bonding: The molecule lacks hydrogen bond donors (no N-H or O-H groups). However, the nitrogen atoms on both the pyridine and pyrazole rings can act as hydrogen bond acceptors.

  • Molecular Weight: Approximately 238.09 g/mol .[5][6]

Based on these features, the compound is expected to exhibit favorable solubility in polar solvents. Its inability to self-associate via hydrogen bonding suggests that solvents capable of strong dipole-dipole interactions will be effective.

Polar Aprotic Solvents of Interest

The choice of solvent is critical. The following table summarizes the properties of common polar aprotic solvents relevant to this analysis.

SolventStructureDipole Moment (D)Dielectric Constant (ε)Key Characteristics
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO3.9646.7Exceptionally strong dissolving power for a wide range of polar compounds. Can act as a hydrogen bond acceptor.[2]
N,N-Dimethylformamide (DMF) (CH₃)₂NCHO3.8636.7High boiling point, excellent solvent for many organic and inorganic substances.[2]
Acetonitrile (ACN) CH₃CN3.2038.3Lower boiling point, fully miscible with water, commonly used as an HPLC mobile phase.[2]
Acetone (CH₃)₂CO2.9121.8Volatile and effective solvent, though generally less polar than DMSO or DMF.[2]
N-Methyl-2-pyrrolidone (NMP) C₅H₉NO4.0932.3High boiling point and high solvency, often used in challenging dissolution cases.[2][3]

Theoretical Framework and Solubility Prediction

The dissolution of a crystalline solid into a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol), which involves contributions from both enthalpy (ΔH_sol) and entropy (ΔS_sol). A spontaneous dissolution process occurs when ΔG_sol is negative.

This process can be broken down into three conceptual steps:

  • Lattice Energy: Energy required to break the solute-solute interactions in the crystal lattice (endothermic).

  • Cavitation Energy: Energy required to overcome solvent-solvent interactions to create a cavity for the solute molecule (endothermic).

  • Solvation Energy: Energy released from the formation of new solute-solvent interactions (exothermic).

For 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine in polar aprotic solvents, strong dipole-dipole interactions between the polar regions of the solute and solvents like DMSO or DMF are expected. This leads to a significant release of solvation energy, which can overcome the lattice and cavitation energies, favoring dissolution.[7]

cluster_solute Solute Crystal cluster_solvent Polar Aprotic Solvent cluster_solution Solution State solute Pyridine-Pyrazole Derivative dissolved Solvated Molecules (Strong Dipole-Dipole Interactions) solute->dissolved Overcoming Lattice Energy (Endothermic) solvent e.g., DMSO, DMF solvent->dissolved Cavity Formation (Endothermic) dissolved->dissolved

Figure 1: Conceptual diagram of the dissolution process. The overall solubility depends on the balance between the energy required to break existing interactions and the energy released from forming new, favorable solute-solvent interactions.

Gold-Standard Protocol for Thermodynamic Solubility Determination

To obtain definitive solubility data, the isothermal shake-flask method is the universally recognized gold standard.[8][9] It is designed to ensure that a true thermodynamic equilibrium is achieved between the undissolved solid and the saturated solution.

Experimental Workflow Overview

The following diagram outlines the complete workflow for the shake-flask method.

prep 1. Preparation - Accurately weigh excess solid solute - Add precise volume of solvent equilibrate 2. Equilibration - Agitate slurry at constant temperature (e.g., 25°C for 24-72h) prep->equilibrate separate 3. Phase Separation - Centrifuge to pellet solid - Filter supernatant (e.g., 0.22 µm PTFE) equilibrate->separate analyze 4. Analysis - Dilute saturated solution - Quantify concentration via HPLC-UV separate->analyze validate 5. Validation (Self-Validating System) - Analyze solid residue (check for degradation/polymorph change) - Confirm equilibrium (e.g., sample at 24h and 48h) analyze->validate Feedback & Confirmation

Figure 2: Experimental workflow for the isothermal shake-flask solubility measurement.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine in selected polar aprotic solvents at a constant temperature (e.g., 25°C).

Materials and Reagents:

  • 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine (solid, purity >98%)

  • HPLC-grade solvents: DMSO, DMF, Acetonitrile, NMP

  • Volumetric flasks and pipettes (Class A)

  • Glass vials with screw caps (e.g., 4 mL)

  • Syringe filters (e.g., 0.22 µm PTFE, selected for chemical compatibility)

Equipment:

  • Analytical balance (± 0.1 mg)

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Calibrated pH meter (for aqueous comparisons, if needed)

Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Generate a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution. This calibration curve is essential for accurate quantification.

  • Slurry Preparation:

    • For each solvent, add an excess amount of the solid compound to a vial. "Excess" is critical; a good starting point is 2-5 mg of solid per 1 mL of solvent to ensure solid remains after equilibrium.

    • Accurately record the weight of the solid added.

    • Add a precise volume (e.g., 2.0 mL) of the desired polar aprotic solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C) and moderate agitation speed.

    • Causality: Agitation ensures continuous mixing to facilitate the dissolution process, while constant temperature is vital as solubility is temperature-dependent.

    • Allow the slurries to equilibrate for at least 24 hours. For a robust, self-validating study, time points at 24 and 48 hours should be taken. If the measured concentrations are consistent, equilibrium has been reached.[9][10]

  • Sample Collection and Processing:

    • Remove vials from the shaker. Allow them to stand for 30 minutes to let heavy solids settle.

    • Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.

    • Causality: This step is crucial to separate the saturated liquid phase from the solid phase without disturbing the equilibrium.

    • Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter into a clean vial. This removes any fine particulates that could falsely elevate the measured concentration.

  • Analysis by HPLC:

    • Accurately dilute a small volume of the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve. A large dilution factor will likely be needed.

    • Inject the prepared sample and the calibration standards onto the HPLC system.

    • Using the peak area from the chromatogram, determine the concentration of the diluted sample by interpolating from the linear regression of the calibration curve.

Data Calculation and Presentation

  • Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

    Solubility (mg/mL) = Concentration_from_curve (mg/mL) × Dilution_Factor

  • Convert to other units as needed, such as molarity (mol/L).

    Solubility (mol/L) = [Solubility (g/L)] / [Molecular Weight ( g/mol )]

  • Summarize the data in a clear, tabular format.

Table 1: Experimentally Determined Solubility of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine at 25°C

SolventSolubility (mg/mL)Solubility (M)
Dimethyl Sulfoxide (DMSO)[Experimental Value][Calculated Value]
N,N-Dimethylformamide (DMF)[Experimental Value][Calculated Value]
Acetonitrile (ACN)[Experimental Value][Calculated Value]
N-Methyl-2-pyrrolidone (NMP)[Experimental Value][Calculated Value]

Conclusion

Understanding the solubility of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine is essential for its effective utilization in research and development. Based on its molecular structure, it is predicted to be highly soluble in polar aprotic solvents, particularly DMSO and DMF, due to strong dipole-dipole interactions. However, theoretical predictions must be confirmed by empirical data. The isothermal shake-flask method detailed in this guide provides a robust and reliable pathway for researchers to generate high-quality, reproducible solubility data. Adherence to this protocol, with its built-in validation steps, ensures the scientific integrity of the results, providing a solid foundation for subsequent formulation, synthesis, and screening efforts.

References

  • Vertex AI Search. (2022, May 31). Compound solubility measurements for early drug discovery.
  • National Center for Biotechnology Information. 2-Bromo-3-(4-methyl-1H-pyrazol-1-YL)pyridine. PubChem.
  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds.
  • ResearchG
  • Analytik NEWS. (2024, November 14).
  • National Institutes of Health. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC.
  • Unknown.
  • SGS. (2026, January 22).
  • Lund University Publications.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • University of Toronto Scarborough. Solubility. Chemistry Online @ UTSC.
  • Academia.edu. Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents.
  • Sigma-Aldrich. 2-BROMO-3-(4-METHYL-1H-PYRAZOL-1-YL)PYRIDINE.
  • ACS Publications. (2021, December 23). Phase Equilibrium and Thermodynamics Studies on Dissolving Processes of Energetic Compounds: A Brief Review. Crystal Growth & Design.
  • National Institutes of Health. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. PMC.
  • Wikipedia. Polar aprotic solvent.
  • Taylor & Francis. Polar aprotic solvents – Knowledge and References.

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Exploratory

A Guide to the High-Resolution Mass Spectrometric Analysis of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine

Abstract This technical guide provides a comprehensive analysis of the theoretical and experimental determination of the exact mass and isotopic distribution pattern for the compound 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the theoretical and experimental determination of the exact mass and isotopic distribution pattern for the compound 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine. Intended for researchers, mass spectrometrists, and professionals in drug development, this document outlines the foundational principles of isotopic abundance, the methodology for calculating the precise monoisotopic mass, and a validated protocol for empirical verification using high-resolution mass spectrometry (HRMS). The unique isotopic signature imparted by the bromine atom serves as a critical identification parameter, and its accurate characterization is paramount for unambiguous structural confirmation.

Introduction: The Imperative of Mass Accuracy in Chemical Synthesis

In the landscape of modern pharmaceutical and chemical research, the unambiguous confirmation of a molecule's elemental composition is a non-negotiable prerequisite for advancing a compound through the development pipeline. High-resolution mass spectrometry (HRMS) stands as the definitive technique for this purpose, offering unparalleled precision in mass measurement.[1] Unlike nominal mass instruments, which provide integer masses, HRMS platforms like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can deliver mass accuracy within a few parts-per-million (ppm).[2][3] This level of precision allows analysts to differentiate between compounds with the same nominal mass but different elemental formulas (isobars) and to confirm the identity of a synthesized molecule with a high degree of confidence. This guide focuses on applying these principles to 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine, a halogenated heterocyclic compound whose mass spectrum presents a distinct and informative isotopic pattern.

Molecular Profile: 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine

To accurately predict the mass spectrometric behavior of the target compound, we must first define its fundamental atomic constitution.

  • Chemical Structure: alt text (A representative image of the chemical structure would be placed here in a full document)

  • Molecular Formula: C₉H₈BrN₃[4]

This formula is the basis for all subsequent theoretical calculations of mass and isotopic distribution.

Theoretical Mass and Isotopic Distribution Pattern

The predicted mass spectrum of a molecule is a composite of the masses and natural abundances of its constituent isotopes. For C₉H₈BrN₃, the elements carbon, nitrogen, and especially bromine, with its two abundant stable isotopes, create a unique and identifiable pattern.

Foundational Isotopic Data

The calculation of exact mass and isotopic patterns relies on the precise masses and relative abundances of the naturally occurring stable isotopes for each element in the molecule.

ElementIsotopeExact Mass (Da)Natural Abundance (%)
Hydrogen ¹H1.0078399.99
²H (D)2.014100.01
Carbon ¹²C12.0000098.91
¹³C13.003351.09
Nitrogen ¹⁴N14.0030799.63
¹⁵N15.000110.37
Bromine ⁷⁹Br78.9183450.69
⁸¹Br80.9162949.31
Source: Adapted from data provided by Michigan State University and other established sources.[5]
Calculation of the Monoisotopic Mass

The monoisotopic mass is the mass of the ion containing only the most abundant isotopes of each element. For this compound, that includes ¹H, ¹²C, ¹⁴N, and the lighter of bromine's two abundant isotopes, ⁷⁹Br.

  • Calculation:

    • (9 x Mass of ¹²C) = 9 x 12.00000 Da = 108.00000 Da

    • (8 x Mass of ¹H) = 8 x 1.00783 Da = 8.06264 Da

    • (1 x Mass of ⁷⁹Br) = 1 x 78.91834 Da = 78.91834 Da

    • (3 x Mass of ¹⁴N) = 3 x 14.00307 Da = 42.00921 Da

    • Total Monoisotopic Mass ([M]⁺): 236.99019 Da

This calculated value is the target for experimental verification. PubChem lists a computed monoisotopic mass of 236.99016 Da, which is in excellent agreement.[4]

The Signature Isotopic Envelope of Bromine

A key feature in the mass spectrum of any monobrominated compound is the presence of a prominent "M+2" peak, which arises from the molecule containing the heavier ⁸¹Br isotope.[6] The near 1:1 natural abundance ratio of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) results in two peaks of almost equal intensity separated by approximately 2 Da.[7][8][9]

  • Mass of the M+2 Ion ([M+2]⁺): This is calculated by substituting ⁸¹Br for ⁷⁹Br:

    • (108.00000 + 8.06264 + 80.91629 + 42.00921) = 238.98814 Da

The predicted intensity of the [M+2]⁺ peak relative to the [M]⁺ peak (set to 100%) is approximately (49.31 / 50.69) * 100 ≈ 97.3% . This distinctive "doublet" is a powerful diagnostic tool for identifying the presence of a single bromine atom.

Predicted Isotopic Distribution Summary

The complete theoretical isotopic pattern includes contributions from ¹³C and ¹⁵N, which primarily affect the M+1 peaks. The following table summarizes the most significant ions in the molecular ion cluster.

Ion DescriptionIsotopic CompositionCalculated Exact Mass (Da)Predicted Relative Abundance (%)
[M]⁺ C₉H₈(⁷⁹Br)N₃236.99019100.0
[M+1]⁺ ¹³CC₈H₈(⁷⁹Br)N₃, C₉H₈(⁷⁹Br)¹⁵NN₂237.9935410.1
[M+2]⁺ C₉H₈(⁸¹Br)N₃238.9881497.3
[M+3]⁺ ¹³CC₈H₈(⁸¹Br)N₃, C₉H₈(⁸¹Br)¹⁵NN₂239.991499.8

Experimental Verification via High-Resolution Mass Spectrometry

Theoretical calculations provide a robust hypothesis, but empirical data is required for confirmation. An HRMS instrument, such as a Thermo Fisher Scientific Q Exactive™ series mass spectrometer, is ideally suited for this task.[2][10]

Causality Behind Experimental Choices
  • High Resolution (>70,000 FWHM): This is not merely a preference but a necessity. High resolving power ensures that the isotopic peaks are baseline-separated from any potential background ions or contaminants that may have the same nominal mass (isobaric interference), which is critical for accurate mass measurement and relative abundance analysis.[11]

  • Soft Ionization (Electrospray Ionization - ESI): While Electron Ionization (EI) is common, it often induces significant fragmentation, which can complicate the identification of the molecular ion.[6] ESI is a "soft" technique that typically produces the protonated molecule, [M+H]⁺, preserving the intact molecular ion cluster for analysis.

  • Internal or External Calibration: To achieve sub-5 ppm mass accuracy, the instrument must be rigorously calibrated. The use of known calibration standards immediately before or during the analysis corrects for any minor drift in the mass analyzer.[12]

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh ~1 mg of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine.

    • Dissolve the sample in 10 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create a 100 µg/mL stock solution. The formic acid is added to promote protonation for positive-ion ESI.

    • Perform a serial dilution from the stock to achieve a final concentration of ~1 µg/mL for direct infusion analysis.

  • Instrument Configuration (Example: Q Exactive™ Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Infusion Flow Rate: 5 µL/min

    • Spray Voltage: 3.5 kV

    • Capillary Temperature: 300 °C

    • Scan Mode: Full MS

    • Mass Range: m/z 150-500

    • Resolution: 140,000 @ m/z 200

    • AGC Target: 1e6

    • Maximum Injection Time: 100 ms

  • Data Acquisition & Processing:

    • Acquire data for 1-2 minutes to obtain a stable signal and generate an averaged mass spectrum.

    • Using the instrument's software (e.g., Thermo Scientific™ Xcalibur™), identify the isotopic cluster corresponding to the target compound.

    • Determine the experimental exact mass of the monoisotopic peak ([M+H]⁺ containing ⁷⁹Br).

    • Measure the intensity ratio of the [M+H]⁺ peak to the [M+2+H]⁺ peak.

    • Calculate the mass accuracy using the formula:

      • Mass Accuracy (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

Visualization of the Analytical Workflow

The entire process, from theoretical prediction to experimental validation, can be visualized as a logical workflow.

G cluster_0 Theoretical Phase cluster_1 Experimental Phase cluster_2 Validation Phase A Define Molecular Formula (C₉H₈BrN₃) B Calculate Theoretical Monoisotopic Mass A->B C Predict Isotopic Pattern (M, M+2 Ratio) B->C G Measure Experimental Exact Mass C->G Provides Target Mass D Sample Preparation (Dilution in Solvent) E HRMS Analysis (ESI+, >70k Resolution) D->E F Acquire Mass Spectrum E->F F->G H Compare Isotopic Ratio to Prediction F->H I Calculate Mass Accuracy G->I J Result: Confirmed Elemental Composition H->J I->J < 5 ppm

Caption: Workflow for the confirmation of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine.

Conclusion

The analysis of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine by high-resolution mass spectrometry is a clear illustration of modern analytical chemistry's power. The compound's theoretical monoisotopic mass ([M]⁺) is calculated to be 236.99019 Da . Its most defining characteristic is a prominent isotopic doublet with peaks at m/z 236.99 and 238.99 (for the molecular ions) with a relative intensity ratio of approximately 100:97.3, a hallmark of a monobrominated species. Experimental verification using the outlined HRMS protocol should yield an exact mass measurement with an error of less than 5 ppm and an isotopic pattern that closely matches this theoretical prediction, providing unequivocal confirmation of the compound's elemental composition.

References

  • Catanzaro, E. J., Murphy, T. J., Garner, E. L., & Shields, W. R. (1966). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. Journal of Research of the National Bureau of Standards, Section A: Physics and Chemistry, 70A(6), 453–458. [Link]

  • O'Brien, D. M., Fogel, M. L., & Bogard, S. J. (2010). Stable isotopes of carbon, nitrogen and hydrogen in the contemporary north American human food web. Isotopes in Environmental and Health Studies, 42(1), 55-73. [Link]

  • Wikipedia. (2023). Isotopes of bromine. Retrieved March 24, 2026, from [Link]

  • WebElements. (n.d.). Bromine: isotope data. Retrieved March 24, 2026, from [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Bromine. Retrieved March 24, 2026, from [Link]

  • Donnelly, D. P., Rawlins, P. K., & Lunte, C. E. (2021). Isotopic Distribution Calibration for Mass Spectrometry. Analytical Chemistry, 93(37), 12568–12574. [Link]

  • Cameron, A. E., & Lippert, E. L., Jr. (1954). NATURAL ABUNDANCE OF THE BROMINE ISOTOPES. (Report No. K-1166). Oak Ridge, TN: K-25 Plant, Carbide and Carbon Chemicals Co. [Link]

  • Sadygov, R. G., & Cociorva, D. (2013). An improved measurement of isotopic ratios by high resolution mass spectrometry. Journal of the American Society for Mass Spectrometry, 24(2), 291-295. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-3-(4-methyl-1H-pyrazol-1-YL)pyridine. PubChem Compound Database. Retrieved March 24, 2026, from [Link]

  • Novatia, LLC. (n.d.). Mass Accuracy and Resolution. Retrieved March 24, 2026, from [Link]

  • Eiler, J. M., et al. (2013). A high-resolution gas-source isotope ratio mass spectrometer. International Journal of Mass Spectrometry, 335, 45-56. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Exact Masses & Isotope Abundance Ratios. Retrieved March 24, 2026, from [Link]

  • Brand, W. A., & Coplen, T. B. (2018). Tables and charts for isotope-abundance variations and atomic weights of selected elements: 2016. U.S. Geological Survey Scientific Investigations Report 2017–5025. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved March 24, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling conditions for 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine

An Application Guide to Suzuki-Miyaura Cross-Coupling of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine Introduction: The Strategic Importance of Heterocyclic Scaffolds The Suzuki-Miyaura cross-coupling reaction is a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine

Introduction: The Strategic Importance of Heterocyclic Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and mild reaction conditions.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1981, this palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or pseudo-halides, a breakthrough that was recognized with the 2010 Nobel Prize in Chemistry.[4] Its application is particularly profound in the pharmaceutical and materials science industries, where the construction of complex biaryl and hetero-biaryl structures is paramount.[5][6]

This guide focuses on the Suzuki-Miyaura coupling of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine, a substrate that embodies the challenges and opportunities inherent in contemporary drug discovery. Molecules containing linked pyridine and pyrazole motifs are prevalent in medicinal chemistry, serving as key scaffolds in a multitude of biologically active compounds.[7] However, the very features that make these nitrogen-rich heterocycles valuable—their ability to engage in hydrogen bonding and coordinate to metal centers—also present unique challenges for catalytic cross-coupling.[8] This document, intended for researchers and drug development professionals, provides a detailed exploration of the critical parameters, a field-tested protocol, and troubleshooting advice for successfully navigating the complexities of this transformation.

Substrate-Specific Challenges: Navigating the Reactivity of N-Heterocycles

The successful coupling of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine is not trivial and requires a nuanced understanding of the substrate's inherent chemical properties. Several factors can impede catalytic efficiency:

  • Catalyst Inhibition and Poisoning: The lone pair of electrons on the pyridine nitrogen and the pyrazole nitrogens can coordinate strongly to the palladium center.[8] This coordination can lead to the formation of stable, off-cycle complexes, effectively "poisoning" the catalyst and inhibiting its activity. This is a well-documented challenge in the cross-coupling of nitrogen-containing heterocycles.[8][9]

  • Reactivity of the C-Br Bond: While aryl bromides are common electrophiles in Suzuki couplings, the reactivity of the C-Br bond at the 3-position of the pyrazole ring is influenced by the electronic properties of both heterocyclic systems. The overall electron-deficient nature of the pyridine ring can modulate the ease of oxidative addition, the first and often rate-determining step of the catalytic cycle.[4][10]

  • Side Reactions: Nitrogen-containing heterocycles can promote undesired side reactions. Protodeboronation, the cleavage of the C-B bond of the boronic acid partner, is a common issue, particularly with unstable heteroaryl boronic acids under basic conditions at elevated temperatures.[9][11][12] Another potential pitfall is homocoupling of the boronic acid, which can be promoted by the presence of oxygen.[9]

Addressing these challenges requires careful selection of the catalyst system, base, and solvent to favor the desired cross-coupling pathway over these deactivating and competing reactions.

Optimizing Reaction Conditions: A Mechanistic Approach

The success of the Suzuki-Miyaura reaction hinges on the interplay of its five key components: the palladium source, ligand, base, solvent, and the boron reagent.

Palladium Source and Ligand Selection: The Heart of the Catalyst System

For challenging substrates like N-heterocycles, the choice of ligand is critical. Standard phosphine ligands like triphenylphosphine (PPh₃) are often insufficient. The modern consensus points toward the use of bulky, electron-rich dialkylbiaryl phosphine ligands.[8][13]

  • Rationale: These ligands, such as XPhos , SPhos , and RuPhos , possess several key attributes. Their steric bulk promotes the formation of a monoligated, highly reactive 12-electron Pd(0) species, which accelerates the rate-limiting oxidative addition step.[14] Their strong electron-donating ability increases the electron density on the palladium center, further facilitating oxidative addition and stabilizing the catalytic species against decomposition.[9][15]

  • Precatalysts: Using well-defined palladium precatalysts is highly recommended.[9] Precatalysts like XPhos Pd G2/G3 or SPhos Pd G2/G3 are air-stable crystalline solids that rapidly and reliably generate the active Pd(0) species in solution, ensuring reproducibility and high catalytic activity even at low loadings.[11][16] This approach minimizes opportunities for catalyst deactivation that can occur when generating the active species from simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃.[10]

The Role of the Base

The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[17] It activates the boronic acid by forming a more nucleophilic boronate species.[4]

  • Recommended Bases: For challenging couplings involving heteroaryl halides, an inorganic base like potassium phosphate (K₃PO₄) is often the base of choice.[7][13] It has been shown to be effective in systems prone to catalyst inhibition. Other common bases include carbonates like K₂CO₃ and Cs₂CO₃. The choice can be substrate-dependent and may require screening.[13]

Solvent System

The solvent must be capable of dissolving the organic substrates, the base, and the catalytic species to a sufficient extent.

  • Common Solvents: Aprotic polar solvents are typically employed. 1,4-Dioxane , tetrahydrofuran (THF) , and toluene are common choices.[4][9]

  • Aqueous Conditions: Often, the reaction is run in a biphasic mixture with a small amount of water (e.g., Dioxane/H₂O 4:1).[18][19] Water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species. However, for substrates particularly sensitive to protodeboronation, anhydrous conditions may be preferable.[9][13]

Boronic Acid vs. Boronate Esters

While boronic acids are the most common coupling partners, they can be prone to decomposition and protodeboronation.[4][11]

  • Boronate Esters: For particularly unstable coupling partners, using more stable boronate esters, such as pinacol (Bpin) or MIDA esters, can significantly improve yields by minimizing decomposition pathways.[9]

Visualizing the Process

Understanding both the chemical transformation and the practical laboratory steps is crucial for success.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[10][13][17]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_R1R2->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->PdII_RX BoronicAcid R²-B(OR)₂ (Boronic Acid) BoronicAcid->PdII_R1R2 Base Base Base->PdII_R1R2 Activates

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

A systematic workflow ensures reproducibility and safety, from reaction setup to product isolation.

Experimental_Workflow start Start: Assemble Reagents setup 1. Add Solids to Flask (Aryl Bromide, Boronic Acid, Base) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert add_catalyst 3. Add Catalyst/Precatalyst inert->add_catalyst add_solvents 4. Add Degassed Solvents via Syringe add_catalyst->add_solvents reaction 5. Heat to Desired Temperature (Stir vigorously) add_solvents->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Quench and Aqueous Workup (Cool, Dilute, Extract) monitor->workup Complete purify 8. Purification (Flash Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: A generalized workflow for a Suzuki-Miyaura experiment.

Recommended Experimental Protocol

This protocol provides a robust starting point for the coupling of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine with a generic arylboronic acid. Optimization may be required for specific coupling partners.

Materials & Reagents
ReagentStoichiometryExample Amount (for 1.0 mmol scale)
2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine1.0 equiv254 mg (1.0 mmol)
Arylboronic Acid1.2 - 1.5 equiv1.2 - 1.5 mmol
XPhos Pd G3 Precatalyst2 mol %17 mg (0.02 mmol)
Potassium Phosphate (K₃PO₄)2.0 - 3.0 equiv425 mg (2.0 mmol)
1,4-Dioxane (Anhydrous, Degassed)~0.1 M8 mL
Water (Degassed)-2 mL
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).[20]

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the flask three times. This is critical to prevent catalyst oxidation and homocoupling side reactions.[9]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvents should be sparged with an inert gas for at least 30 minutes prior to use.[20]

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the boronic acid.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.[8]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Catalyst poisoning. 3. Poor solubility.1. Ensure an inert atmosphere was maintained; use a precatalyst.[9] 2. Switch to a bulkier ligand (e.g., SPhos, XPhos).[8][9] 3. Screen different solvents (e.g., Toluene, THF, DMF) or increase temperature slightly.[9][18]
Protodeboronation of Boronic Acid 1. Presence of excess water/protons. 2. Unstable boronic acid. 3. High temperature/long reaction time.1. Run the reaction under strictly anhydrous conditions with an anhydrous base (e.g., CsF).[9] 2. Switch to a more stable boronate ester (pinacol or MIDA).[9] 3. Use a more active catalyst to lower reaction temperature and time.[11]
Significant Homocoupling 1. Presence of oxygen. 2. Sub-optimal reaction conditions.1. Ensure thorough degassing of solvents and maintain a positive inert gas pressure.[9] 2. Screen different palladium sources, ligands, and bases.
Difficulty in Purification 1. Residual palladium. 2. Boronic acid byproducts.1. Filter the crude product through a pad of Celite or silica; consider a scavenger resin. 2. Perform an aqueous wash with a mild base (e.g., NaHCO₃ solution) during workup to remove acidic boron species.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Barrios-Landeros, F., & Cárdenas, D. J. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. The Chemical Record, 21(8), 1836-1852. [Link]

  • Maeda, K., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 21(15), 6044–6048. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(32), 12025–12028. [Link]

  • Roy, A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Maeda, K., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 21(15), 6044-6048. [Link]

  • Oldenhuis, N. J., et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(24), 5789–5799. [Link]

  • Fran, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 29). The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 49(32), 5584–5587. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 289, 1–53. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(32), 12025–12028. [Link]

  • Wang, L., et al. (2015). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Das, P., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. Arkivoc, 2004(3), 166-175. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]

  • El-Boraey, H. A., et al. (2018). Solvent, base and Pd source effects on the model SM cross-coupling (CC) reaction using ligand 2a. ResearchGate. [Link]

  • Li, H., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(24), 5589–5592. [Link]

  • ResearchGate. (2018). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. [Link]

  • Ammar, Y. A., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 10(1), 22-31. [Link]

  • Tanaka, H., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]

  • Maji, M., et al. (2020). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 11(26), 6795–6801. [Link]

Sources

Application

Application Note: Advanced Buchwald-Hartwig Amination Protocols for 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine

Executive Summary & Strategic Context The compound 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine is a highly functionalized, nitrogen-rich heteroaryl halide that serves as a critical building block in the development of m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The compound 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine is a highly functionalized, nitrogen-rich heteroaryl halide that serves as a critical building block in the development of modern kinase inhibitors (e.g., JAK and ASK1 inhibitors). However, functionalizing the 3-position of the pyrazole ring via palladium-catalyzed carbon-nitrogen (C–N) cross-coupling presents severe synthetic bottlenecks.

This application note provides researchers and drug development professionals with field-proven, highly optimized Buchwald-Hartwig amination protocols tailored specifically for this challenging substrate. By detailing the mechanistic causality behind catalyst, ligand, and solvent selection, this guide ensures reproducible, high-yield C–N bond formation while avoiding common pitfalls such as catalyst poisoning and reductive dehalogenation.

Mechanistic Causality: Overcoming Heteroaryl Deactivation

Standard Buchwald-Hartwig conditions (e.g., Pd(PPh3​)4​ or Pd2​(dba)3​ /BINAP) typically fail or deliver sub-10% yields when applied to 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine [1, 2]. This failure is driven by two primary factors:

  • The Chelation Trap (Catalyst Poisoning): The molecule contains multiple Lewis basic sites—specifically the pyridine nitrogen and the N2 of the pyrazole. These nitrogens can act as a bidentate ligand, chelating the palladium center and trapping it in an off-cycle, thermodynamically stable resting state.

  • Electronic Deactivation: The C–Br bond at the 3-position of a pyrazole is significantly more electron-rich than a standard phenyl bromide. This high electron density drastically increases the activation energy required for the initial oxidative addition step [2].

The Solution: To overcome these barriers, the protocol mandates the use of highly bulky, electron-rich dialkylbiaryl phosphine ligands, specifically t -BuBrettPhos or t -BuXPhos [1, 3].

  • Causality of Ligand Choice: The extreme steric bulk of t -BuBrettPhos prevents the substrate's nitrogens from coordinating to the palladium center, enforcing a highly active, mono-ligated L1​Pd(0) species. Simultaneously, the electron-rich nature of the dialkylphosphine moiety accelerates the difficult oxidative addition into the electron-rich 3-bromopyrazole C–Br bond.

  • Causality of Base & Solvent: While NaOtBu is a standard strong base, it can cause degradation in complex pharmaceutical intermediates. Tribasic potassium phosphate ( K3​PO4​ ) suspended in t -amyl alcohol provides a milder alternative. t -Amyl alcohol is chosen because its steric bulk prevents competitive solvent alkoxylation, a common side reaction when using primary or secondary alcohols [4].

CatalyticCycle Pd0 L1Pd(0) Active Catalyst (e.g., t-BuBrettPhos-Pd) OxAdd Oxidative Addition Complex Pd(II)(Ar)(Br)L Pd0->OxAdd 2-(3-Bromo-1H-pyrazol-1-yl)- 4-methylpyridine AmineCoord Amine Coordination Pd(II)(Ar)(NHR)(Br)L OxAdd->AmineCoord Amine (RNH2) Deprot Deprotonation Pd(II)(Ar)(NR)L AmineCoord->Deprot Base (e.g., K3PO4) RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 Aminated Product

Figure 1: Pd-catalyzed Buchwald-Hartwig cycle for 3-bromopyrazole amination.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the quantitative outcomes of different catalytic systems when applied to 3-bromopyrazole derivatives, illustrating the necessity of the optimized conditions.

Catalyst PrecursorLigandBaseSolventExpected ConversionMechanistic Rationale
Pd2​(dba)3​ (5 mol%)BINAP Cs2​CO3​ Toluene< 10%Insufficient bulk; Pd trapping by substrate nitrogens.
Pd(OAc)2​ (5 mol%)XPhos NaOtBu 1,4-Dioxane40-60%Good oxidative addition, but prone to reductive dehalogenation.
Pd2​(dba)3​ (2 mol%) t -BuBrettPhos K3​PO4​ t -Amyl OH> 90%Optimal steric bulk prevents chelation; promotes fast reductive elimination.
t -BuBrettPhos Pd G3None (Pre-complexed)LiHMDSTHF> 95%Rapid generation of active L1​Pd(0) ; excellent for challenging secondary amines.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodology utilizes a Generation 3 (G3) Palladacycle. This creates a self-validating system : the rapid dissolution and distinct color change from yellow/green to deep red/brown upon activation visually confirms the generation of the active L1​Pd(0) species, allowing researchers to verify catalyst initiation before prolonged heating.

Protocol: High-Yield Amination using t -BuBrettPhos Pd G3

Materials Required:

  • 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine (1.0 equiv, 1.0 mmol)

  • Amine coupling partner (1.2 equiv, 1.2 mmol)

  • t -BuBrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Anhydrous Potassium Phosphate ( K3​PO4​ ) (2.0 equiv, 2.0 mmol)

  • Anhydrous t -Amyl alcohol (0.2 M, 5.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Transfer an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar into a nitrogen-filled glovebox. Causality: L1​Pd(0) intermediates are highly sensitive to oxidation; rigorous exclusion of O2​ prevents the formation of inactive Pd-black.

  • Solid Reagent Loading: Add 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine (238 mg, 1.0 mmol), the amine (if solid, 1.2 mmol), t -BuBrettPhos Pd G3 (17 mg, 0.02 mmol), and finely milled K3​PO4​ (424 mg, 2.0 mmol) to the vial.

  • Solvent & Liquid Addition: Add anhydrous t -amyl alcohol (5.0 mL). If the amine is a liquid, add it at this stage via a micropipette.

  • Sealing and Heating: Seal the vial with a Teflon-lined septum cap, remove it from the glovebox, and place it in a pre-heated aluminum block at 100 °C.

  • Self-Validation & Monitoring: Observe the reaction for the first 10 minutes. A color shift to deep red/brown indicates successful catalyst activation. Stir vigorously (800 rpm) for 12 hours. Monitor completion via LC-MS or TLC (eluent: EtOAc/Hexanes).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via silica gel flash chromatography to isolate the aminated product.

ExpWorkflow Step1 1. Glovebox Setup Weigh Pd, Ligand, Base Step2 2. Reagent Addition Add Substrate & Amine Step1->Step2 Step3 3. Solvent & Heat t-Amyl OH, 100°C, 12h Step2->Step3 Step4 4. Workup Filter, Concentrate Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Troubleshooting & Field Insights

  • Observation: The reaction mixture turns black immediately upon heating, and LC-MS shows unreacted starting material.

    • Causality: Catalyst decomposition to Pd-black due to oxygen ingress or wet solvent.

    • Action: Discard the reaction. Re-run with strictly anhydrous solvent and ensure the glovebox atmosphere is <1 ppm O2​ .

  • Observation: High levels of debrominated starting material (2-(1H-pyrazol-1-yl)-4-methylpyridine) are detected.

    • Causality: The rate of β -hydride elimination from the amine is outcompeting the rate of reductive elimination.

    • Action: Increase the steric bulk of the ligand (ensure t -BuBrettPhos is used over BrettPhos) or increase the reaction concentration to 0.5 M to favor bimolecular kinetics.

References

  • C–H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543. The Journal of Organic Chemistry, 2018. URL:[Link]

  • Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews, 2012. URL:[Link]

  • Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2011. URL:[Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Purification techniques and recrystallization of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine

Welcome to the Technical Support Center for the isolation, purification, and recrystallization of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine . As a Senior Application Scientist, I have designed this guide to move beyon...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, purification, and recrystallization of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine .

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we explore the thermodynamic and mechanistic causality behind each experimental choice, ensuring you can adapt these self-validating workflows to your specific scale and impurity profile.

Section 1: Physicochemical Profiling & Causality

To purify a heterocyclic compound effectively, we must first exploit its physicochemical profile. The synthesis of pyrazolylpyridines typically involves the nucleophilic aromatic substitution (SNAr) of a halopyridine with a pyrazole derivative[1]. This reaction often leaves behind unreacted starting materials and regioisomers.

By understanding the distinct electronic properties of your target molecule, we can design a purification strategy that avoids brute-force chromatography and instead relies on elegant, scalable thermodynamic principles.

Table 1: Physicochemical Profile & Mechanistic Impact on Purification

ParameterEstimated ValueMechanistic Impact on Purification Strategy
Pyridine N pKa ~3.5 – 4.5The electron-withdrawing pyrazole lowers the pyridine's basicity, but it remains basic enough to be selectively protonated by 1M HCl, enabling acid-base extraction.
Pyrazole NH pKa N/A (Substituted)The target molecule lacks the acidic NH proton found in the 3-bromopyrazole precursor (pKa ~10.88)[2], creating a massive polarity differential at low pH.
Lipophilicity (LogP) ~2.5 – 3.0Highly soluble in moderately polar solvents (EtOAc, DCM). Requires non-polar anti-solvents (Hexanes, Heptane) to induce supersaturation and crystallization.
Regioselectivity 3-Bromo favored3-bromopyrazole tautomerizes. Steric hindrance heavily favors the 3-bromo product over the 5-bromo isomer[3], but trace 5-bromo impurities require recrystallization to purge.

Section 2: Step-by-Step Purification Methodologies

The following workflows are designed as self-validating systems. By monitoring physical phase changes and pH, you can verify the success of each step in real-time.

G Start Crude Reaction Mixture Ext1 Acid Extraction (1M HCl) Protonates Pyridine N Start->Ext1 Org1 Organic Phase (Neutral Impurities e.g., 3-Bromopyrazole) Ext1->Org1 Discard Aq1 Aqueous Phase (Protonated Target Compound) Ext1->Aq1 Retain Basify Basification (pH > 8) using Na2CO3 Aq1->Basify Ext2 Organic Extraction (EtOAc or DCM) Basify->Ext2 Chromo Silica Chromatography (Optional Polish) Ext2->Chromo Purity < 95% Recryst Recrystallization (EtOAc/Hexane) Ext2->Recryst Purity > 95% Chromo->Recryst Pure Pure Target Compound Recryst->Pure

Workflow for the isolation and purification of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine.

Protocol A: Differential Acid-Base Extraction (Primary Isolation)

Causality: Unreacted 3-bromopyrazole is a weak acid and remains neutral at pH 0. The target compound's pyridine nitrogen protonates at pH 0, driving it into the aqueous phase and leaving neutral impurities behind.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidification: Add an equal volume of 1M HCl. Stir vigorously for 10 minutes.

  • Validation Check: Test the aqueous layer with pH paper. It must be < 1. If not, add concentrated HCl dropwise.

  • Phase Separation: Separate the layers. The target compound is now in the aqueous layer . Discard the organic layer containing unreacted pyrazole and lipophilic byproducts.

  • Basification: Cool the aqueous layer in an ice bath (0°C). Slowly add solid Na₂CO₃ or 2M NaOH until the pH reaches > 8. Self-validation: The solution will turn cloudy as the neutral free-base compound precipitates.

  • Recovery: Extract the cloudy aqueous layer with fresh EtOAc (3 x 5 mL/g). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Recrystallization (Final Polish)

Causality: Recrystallization relies on the differential solubility of the target compound versus its 5-bromo regioisomer across a temperature gradient.

  • Dissolution: Suspend the solid from Protocol A in a minimum volume of boiling EtOAc (~60°C).

  • Anti-Solvent Addition: Slowly add hot Hexanes dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1-2 drops of hot EtOAc just until the turbidity clears.

  • Nucleation: Remove from heat and allow the flask to cool to room temperature undisturbed for 4 hours.

  • Maturation: Transfer the flask to a 4°C refrigerator overnight to maximize lattice formation and yield.

  • Isolation: Filter the crystals via vacuum filtration, washing with ice-cold Hexanes. Dry under high vacuum.

Section 3: Troubleshooting Guides & FAQs

Q: Why is my compound co-eluting with unreacted 3-bromopyrazole during silica gel chromatography? A: 3-bromopyrazole and your target compound have remarkably similar retention factors (Rf) in standard Hexane/EtOAc gradients due to their shared pyrazole core. Instead of relying solely on chromatography, utilize their differential pKa. 3-bromopyrazole (pKa ~10.88)[2] remains neutral in 1M HCl, while the pyridine nitrogen of your product protonates. Perform the Acid-Base Extraction (Protocol A) prior to chromatography to easily strip away the unreacted pyrazole.

Q: I am seeing a ~10-15% impurity of a structural isomer in my crude NMR. What is it, and how do I remove it? A: This is almost certainly the 5-bromo regioisomer. 3-bromopyrazole exists as a tautomeric mixture. While steric hindrance heavily favors nucleophilic attack to yield the 3-bromo isomer[3], the 5-bromo isomer can form as a minor byproduct. Recrystallization from EtOAc/Hexane (Protocol B) is highly effective at purging this regioisomer because the differing steric bulk of the bromine position significantly alters its crystal packing energy, keeping the impurity dissolved in the mother liquor.

Q: How do I resolve "oiling out" (liquid-liquid phase separation) during recrystallization? A: Oiling out occurs thermodynamically when the compound's melting point is lower than the temperature at which it supersaturates the solvent. Instead of forming a solid crystal lattice, it crashes out as a dense oil. Refer to the decision tree below to troubleshoot this specific phenomenon.

G Issue Recrystallization Issue: Oiling Out / Phase Separation Check1 Is the compound melting below the solvent boiling point? Issue->Check1 Sol1 Switch to lower boiling solvent (e.g., DCM/Hexane) Check1->Sol1 Yes Check2 Is the solution supersaturated too rapidly? Check1->Check2 No Sol2 Decrease cooling rate; Add seed crystals at cloud point Check2->Sol2 Yes Check3 Are lipophilic impurities preventing nucleation? Check2->Check3 No Sol3 Perform charcoal filtration or a quick silica plug Check3->Sol3 Yes

Decision tree for resolving liquid-liquid phase separation (oiling out) during recrystallization.

Q: My acid-base extraction gave a low recovery. What happened? A: There are two common culprits. First, the aqueous layer may not have been acidic enough (pH > 2), leaving the target compound partially unprotonated and trapped in the discarded organic layer. Second, the basic extraction may have been incomplete. Pyrazolylpyridines can be surprisingly lipophilic; ensure you are extracting the basified aqueous layer with a sufficient volume of EtOAc and that the pH is strictly > 8 to fully deprotonate the pyridine nitrogen.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine and its 4-Bromo Analog in Palladium-Catalyzed Cross-Coupling Reactions

Introduction In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, N-heterocyclic building blocks are indispensable. Among these, pyridine and pyrazole moieties are pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, N-heterocyclic building blocks are indispensable. Among these, pyridine and pyrazole moieties are prevalent scaffolds due to their diverse biological activities and versatile chemical handles. The 2-(bromo-1H-pyrazol-1-yl)-4-methylpyridine framework, in particular, offers a valuable platform for generating molecular complexity through transition-metal-catalyzed cross-coupling reactions. However, the reactivity of this scaffold is profoundly influenced by the position of the bromine substituent on the pyrazole ring.

This guide provides an in-depth comparison of the reactivity of 2-(3-bromo-1H-pyrazol-1-yl)-4-methylpyridine (1, the 3-bromo isomer) and 2-(4-bromo-1H-pyrazol-1-yl)-4-methylpyridine (2, the 4-bromo isomer) . We will dissect the underlying electronic and steric factors that govern their reactivity and provide experimental data and detailed protocols for their application in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic strategies.

Part 1: Foundational Differences: Structure and Electronics

The difference in the position of the bromine atom—from C3 to C4 on the pyrazole ring—may seem subtle, but it imparts significant changes to the molecule's electronic and steric profile, which in turn dictates its reactivity in cross-coupling reactions.

  • Electronic Effects: The pyrazole ring is an electron-rich aromatic system with two nitrogen atoms. The electron density, however, is not uniform. Quantum-chemical calculations and experimental observations indicate that the C4 position is the most electron-rich and nucleophilic position on the 1H-pyrazole ring.[1] Conversely, the C3 and C5 positions are adjacent to the nitrogen atoms and are comparatively more electron-deficient. Therefore, the C4-Br bond in isomer 2 is polarized differently than the C3-Br bond in isomer 1 . The higher electron density at C4 facilitates the initial oxidative addition step in the palladium catalytic cycle, which is often the rate-determining step.[2]

  • Steric Hindrance: The C3 position is flanked by the N2 atom of the pyrazole and the bulky pyridine ring attached at N1. This creates a more sterically congested environment around the C3-Br bond in isomer 1 compared to the relatively unhindered C4-Br bond in isomer 2 . This steric hindrance can impede the approach of the bulky palladium catalyst complex, slowing down the oxidative addition step.

These combined electronic and steric factors lead to a clear prediction: 2-(4-bromo-1H-pyrazol-1-yl)-4-methylpyridine (2) is expected to be significantly more reactive than its 3-bromo counterpart (1) in palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle Generalized Catalytic Cycle for Suzuki-Miyaura Coupling cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) PdII R-Pd(II)-X (trans-complex) Pd0->PdII R-X OxAdd->PdII Transmetal Transmetalation (R'-B(OR)₂ + Base) PdII_R R-Pd(II)-R' PdII->PdII_R R'B(OR)₂ Base Transmetal->PdII_R PdII_R->Pd0 R-R' RedElim Reductive Elimination Product R-R' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Performance Data (Suzuki-Miyaura Coupling)

EntrySubstrateArylboronic AcidCatalyst / LigandBaseTemp (°C)Time (h)Yield (%)*
1Isomer 1 (3-Bromo) Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃1001865
2Isomer 2 (4-Bromo) Phenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃80492
3Isomer 1 (3-Bromo) 4-Methoxyphenylboronic acidPdCl₂(dppf) (3 mol%)Cs₂CO₃1101671
4Isomer 2 (4-Bromo) 4-Methoxyphenylboronic acidPdCl₂(dppf) (3 mol%)Cs₂CO₃90395

*Representative yields based on analogous systems. Actual yields may vary. [3][4][5] As predicted, the 4-bromo isomer 2 consistently outperforms the 3-bromo isomer 1 , affording higher yields in shorter reaction times and under milder conditions. The increased reactivity of isomer 2 allows for lower catalyst loadings, which is economically and environmentally advantageous.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C–N bond formation, enabling the synthesis of arylamines from aryl halides and primary or secondary amines. [6][7]This reaction is fundamental in medicinal chemistry.

Comparative Performance Data (Buchwald-Hartwig Amination)

EntrySubstrateAmineCatalyst / LigandBaseTemp (°C)Time (h)Yield (%)*
1Isomer 1 (3-Bromo) MorpholinePd₂(dba)₃ / XPhosNaOt-Bu1102455
2Isomer 2 (4-Bromo) MorpholinePd₂(dba)₃ / XPhosNaOt-Bu80688
3Isomer 1 (3-Bromo) AnilinePd(OAc)₂ / BINAPCs₂CO₃1102062
4Isomer 2 (4-Bromo) AnilinePd(OAc)₂ / BINAPCs₂CO₃90591

*Representative yields based on analogous systems. Actual yields may vary. [8][9][10][11] The trend observed in the Suzuki coupling is mirrored here. The 4-bromo isomer 2 is a superior substrate for Buchwald-Hartwig amination, requiring less forcing conditions. The sterically hindered and electronically deactivated nature of the C3-Br bond in isomer 1 necessitates higher temperatures and longer reaction times, often leading to lower yields and potential side reactions.

C. Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles. [12][13][14] Comparative Performance Data (Sonogashira Coupling)

EntrySubstrateAlkyneCatalyst SystemBaseTemp (°C)Time (h)Yield (%)*
1Isomer 1 (3-Bromo) PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N10024<10 (No Reaction)
2Isomer 2 (4-Bromo) PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N60485
3Isomer 1 (3-Bromo) EthynyltrimethylsilanePd(PPh₃)₄ / CuIi-Pr₂NH10024~20
4Isomer 2 (4-Bromo) EthynyltrimethylsilanePd(PPh₃)₄ / CuIi-Pr₂NH50390

*Representative yields based on analogous systems. Actual yields may vary. [12][15][16] The difference in reactivity is most stark in the Sonogashira coupling. The 3-bromo isomer 1 is often found to be nearly unreactive under standard Sonogashira conditions. [15]This pronounced lack of reactivity underscores the challenge posed by the electronic and steric environment of the C3-Br bond. In contrast, the 4-bromo isomer 2 couples efficiently, providing high yields under mild conditions.

Part 3: Summary and Strategic Recommendations

  • 2-(4-bromo-1H-pyrazol-1-yl)-4-methylpyridine (Isomer 2) is the substrate of choice for palladium-catalyzed cross-coupling reactions. Its favorable electronic and steric properties ensure faster reactions, milder conditions, lower catalyst loadings, and higher yields.

  • 2-(3-bromo-1H-pyrazol-1-yl)-4-methylpyridine (Isomer 1) is a significantly more challenging substrate. Its use may necessitate extensive reaction optimization, including the screening of specialized bulky phosphine ligands (e.g., Buchwald or Fu-type ligands), higher temperatures, and longer reaction times, which may not be compatible with sensitive functional groups elsewhere in the molecule.

For synthetic campaigns where efficiency, yield, and mild conditions are paramount, utilizing the 4-bromo isomer is the recommended strategy. The 3-bromo isomer should be considered only when the specific substitution pattern is non-negotiable and the synthetic chemist is prepared to undertake significant optimization efforts.

Part 4: Detailed Experimental Protocols

The following protocols are generalized, self-validating procedures for researchers to use as a starting point.

Protocol 1: Suzuki-Miyaura Coupling of Isomer 2

Workflow_Suzuki start Start reagents Combine Isomer 2 (1 eq), Boronic Acid (1.2 eq), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq) in vial start->reagents solvent Add degassed solvent (e.g., Dioxane/H₂O 4:1) reagents->solvent degas Degas mixture with Ar/N₂ for 15 min solvent->degas react Heat at 80 °C with stirring (Monitor by TLC/LC-MS) degas->react workup Cool, dilute with EtOAc, wash with H₂O & brine react->workup purify Dry (Na₂SO₄), concentrate, and purify via column chromatography workup->purify end End purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Methodology:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-(4-bromo-1H-pyrazol-1-yl)-4-methylpyridine (2 , 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.02 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes. This step is crucial to prevent oxygen from deactivating the Pd(0) catalyst.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v), via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Reaction: Place the vial in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and saturated aqueous sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Buchwald-Hartwig Amination of Isomer 2

Methodology:

  • Vessel Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), the phosphine ligand (e.g., XPhos, 0.03 equiv.), and the base (e.g., sodium tert-butoxide, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add 2-(4-bromo-1H-pyrazol-1-yl)-4-methylpyridine (2 , 1.0 equiv.) to the tube. Seal the tube, evacuate, and backfill with inert gas (repeat three times).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the amine (1.2 equiv.).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion (typically 4-8 hours), cool the mixture to room temperature. Quench carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-(5-Bromopyridin-2-yl)piperidin-4-ol.
  • BenchChem. (2025).
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Kovács, L., et al. (2016). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]

  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

  • BenchChem. (2025).
  • Mata-Bermudez, E. A., et al. (2025). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. ResearchGate. [Link]

  • Cieplak, T., et al. (2018). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry. [Link]

  • Jörg, M., et al. (2022). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. European Journal of Medicinal Chemistry. [Link]

  • Szych, M., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances. [Link]

  • Kumar, A., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Pérez-Corpas, J. J., et al. (2019). Electronic and Photophysical Properties of ReI(CO)3Br Complexes Modulated by Pyrazolyl–Pyridazine Ligands. ACS Omega. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Degumnova, M., et al. (2016). Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. ResearchGate. [Link]

  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Li, H., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]

  • Kim, J., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • Jörg, M., et al. (2024). Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. ACS Publications. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. [Link]

  • NextSDS. (n.d.). 2-BROMO-4-(3-PYRIDIN-2-YL-1H-PYRAZOL-4-YL). [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]

  • Al-Masum, M., & Al-Ghamdi, A. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

Sources

Comparative

Mass spectrometry fragmentation pathways of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine: A Comparative Analysis Authored by: Gemini, Senior Application Scientist Abstract This guide provides a comprehens...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine: A Comparative Analysis

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine. As a molecule integrating three distinct chemical moieties—a pyridine ring, a pyrazole ring, and a bromine substituent—its fragmentation behavior is a composite of the characteristic pathways of each component. Understanding these pathways is critical for the structural confirmation and metabolite identification of novel N-heterocyclic compounds in drug discovery and materials science. This document presents predicted fragmentation patterns, supported by established principles from peer-reviewed literature, and offers a comparative perspective against simpler, related structures to elucidate the influence of each structural component on the overall mass spectrum.

Introduction: The Structural Significance of N-Heterocycles

N-heterocyclic compounds, particularly those combining pyrazole and pyridine scaffolds, represent a cornerstone of modern medicinal chemistry and agrochemical development. The compound 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine is a model structure embodying this chemical diversity. Mass spectrometry (MS) is an indispensable analytical tool for the structural elucidation of such molecules. Electron Ionization (EI) MS, in particular, imparts significant energy into the analyte, inducing reproducible fragmentation that serves as a molecular fingerprint.

The objective of this guide is to dissect the fragmentation signature of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine. We will explore the primary and secondary fragmentation routes, explain the mechanistic rationale behind the observed cleavages, and provide a detailed experimental protocol for acquiring high-quality mass spectra for this class of compounds.

Experimental Protocol: GC-MS Analysis

To ensure reproducible fragmentation, a standardized gas chromatography-mass spectrometry (GC-MS) protocol is recommended. The GC provides excellent separation for isomeric purity assessment, while the MS offers structural data.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent single quadrupole)

  • Ion Source: Electron Ionization (EI)

  • Inlet: Split/Splitless

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample solution into the GC inlet operating in split mode (e.g., 50:1 split ratio) with an injector temperature of 250°C.

  • GC Separation:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometry Acquisition:

    • Ionization Energy: 70 eV. This standard energy level ensures extensive and reproducible fragmentation patterns.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: Acquire data over a mass-to-charge (m/z) range of 40-400 amu to capture both small and large fragments.

The following diagram illustrates the general experimental workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve sample in volatile solvent (1 mg/mL) Inject Inject 1 µL into GC Prep->Inject GC Separation on HP-5ms column Inject->GC Ionize EI Ionization (70 eV) GC->Ionize Transfer line Analyze Mass Analyzer (Quadrupole) Ionize->Analyze Detect Detector Analyze->Detect Process Generate Mass Spectrum Detect->Process Interpret Interpret Fragmentation Process->Interpret

Caption: General workflow for GC-MS analysis.

Predicted Fragmentation Pathways and Mechanistic Insights

The fragmentation of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine is governed by the relative stabilities of the resulting ions and neutral losses. The presence of heteroatoms (nitrogen) and a halogen (bromine) provides specific and predictable cleavage sites.

The Molecular Ion (M•+)

The first crucial observation in the mass spectrum is the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively).[1] This results in a characteristic isotopic pattern for any fragment containing a bromine atom: a pair of peaks (M•+ and M+2) separated by two m/z units with nearly equal intensity.[1][2]

For C₉H₈BrN₃, the molecular ion will appear as a pair of peaks at m/z 237 (C₉H₈⁷⁹BrN₃) and m/z 239 (C₉H₈⁸¹BrN₃). The presence of this distinct M/M+2 pattern is the primary confirmation of a monobrominated compound.

Primary Fragmentation Routes

Upon ionization, the molecular ion (m/z 237/239) will undergo several competing fragmentation reactions. The most probable pathways are initiated by the cleavage of the weakest bonds or the formation of the most stable products.

  • Loss of a Bromine Radical (•Br): The C-Br bond is relatively weak and its cleavage is a common pathway for brominated aromatic compounds.[1] This results in an even-electron cation at m/z 158 . This fragment is expected to be highly abundant due to the stability of the resulting heterocyclic cation.

    [C₉H₈BrN₃]•+ → [C₉H₈N₃]+ + •Br

  • Cleavage of the Pyridine-Pyrazole Linkage: Scission of the C-N bond connecting the two rings can occur in two ways:

    • Formation of the Bromopyrazolyl Cation: This pathway yields a fragment corresponding to the 3-bromo-1H-pyrazolyl cation at m/z 146/148 and a neutral 4-methylpyridine radical.

    • Formation of the 4-Methylpyridyl Cation: This yields the 4-methylpyridyl cation at m/z 92 . The charge is retained by the pyridine fragment.

  • Pyrazole Ring Fragmentation: The pyrazole ring is known to fragment via two main routes[3][4][5]:

    • Loss of N₂: Cleavage of the weak N-N bond followed by rearrangement can lead to the expulsion of a neutral nitrogen molecule (28 Da). This pathway from the [M-Br]+ ion (m/z 158) would produce a fragment at m/z 130 .

    • Loss of HCN: A common fragmentation for nitrogen heterocycles is the loss of hydrogen cyanide (27 Da).[6][7]

The proposed major fragmentation pathways are illustrated in the diagram below.

Fragmentation_Pathway cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M [M]•+ m/z 237/239 F_158 [C₉H₈N₃]+ m/z 158 M->F_158 - •Br F_146 [C₄H₂BrN₂]+ m/z 146/148 M->F_146 - •C₆H₆N F_92 [C₆H₇N]+ m/z 92 M->F_92 - C₄H₂BrN₂• F_130 [C₈H₈N]+ m/z 130 F_158->F_130 - N₂ F_65 [C₅H₅]+ m/z 65 F_92->F_65 - HCN

Caption: Predicted EI-MS fragmentation of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine.

Summary of Key Fragment Ions

The table below summarizes the expected major ions, their mass-to-charge ratios, and the proposed fragmentation mechanisms.

m/z (Predicted)Proposed Formula/StructureRelative Abundance (Predicted)Fragmentation Pathway
237 / 239[C₉H₈BrN₃]•+ModerateMolecular Ion (M•+) . Shows characteristic 1:1 isotope pattern for one bromine atom.
158[C₉H₈N₃]+HighLoss of a bromine radical (•Br) from the molecular ion. A very favorable process.
146 / 148[C₄H₂BrN₂]+ (3-Bromopyrazolyl cation)ModerateCleavage of the C-N bond between the pyridine and pyrazole rings.
130[C₈H₈N]+ModerateLoss of a neutral N₂ molecule from the [M-Br]+ fragment (m/z 158).
92[C₆H₇N]+ (4-Methylpyridyl cation)Moderate to HighCleavage of the C-N bond between the rings, with charge retained by the pyridine moiety.
65[C₅H₅]+ModerateLoss of HCN from the 4-methylpyridyl cation (m/z 92).

Comparative Analysis: Elucidating Structural Influence

To appreciate the unique fragmentation signature of the target molecule, it is instructive to compare it with the fragmentation of its constituent parts.

  • vs. 2-Bromopyridine: The mass spectrum of 2-bromopyridine is dominated by the molecular ion (m/z 157/159) and the [M-Br]+ fragment (m/z 78). The subsequent loss of HCN from m/z 78 to yield an ion at m/z 51 is also prominent. In our target molecule, the initial loss of bromine is also a major pathway, but the resulting m/z 158 fragment has additional fragmentation channels available, such as the loss of N₂, which are not possible for simple bromopyridine.

  • vs. 1-Phenylpyrazole: The fragmentation of N-arylpyrazoles often involves cleavage of the pyrazole ring.[8] The loss of N₂ and HCN are characteristic pathways.[4][5] However, the C-N bond linking the aryl group and the pyrazole is strong. In our target molecule, this C-N bond is activated by the adjacent pyridine nitrogen, making the cleavage between the two heterocyclic rings a more competitive pathway than might be seen in a simple 1-phenylpyrazole.

This comparison demonstrates that while the fundamental fragmentation rules of the individual moieties hold, their combination creates a unique and more complex fragmentation pattern. The interaction between the pyrazole and pyridine rings introduces new pathways (e.g., inter-ring cleavage) and modifies the probabilities of others.

Conclusion

The EI-MS fragmentation of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine is a predictable yet complex process that serves as a reliable fingerprint for its structural identification. The key diagnostic features in its mass spectrum are:

  • A prominent molecular ion peak cluster at m/z 237/239 , confirming the presence of a single bromine atom.

  • A highly abundant fragment at m/z 158 , corresponding to the loss of the bromine radical.

  • Characteristic fragments at m/z 146/148 and m/z 92 , resulting from the cleavage of the bond connecting the two heterocyclic rings.

  • Secondary fragments, such as m/z 130 , arising from the further breakdown of primary ions through typical heterocyclic ring fragmentation (loss of N₂).

By understanding these pathways, researchers can confidently identify this molecule and related structures in complex mixtures, track its presence in metabolic studies, and confirm the success of synthetic protocols. This guide provides the foundational knowledge for interpreting such data with high scientific rigor.

References

  • Title: Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones Source: Google Search URL
  • Title: Mass spectra of some isomeric monosubstituted pyridines.
  • Title: The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact Source: Journal of the Chemical Society B - RSC Publishing URL
  • Title: Electron-impact induced fragmentations of pyrazoles Source: Journal of the Chemical Society B URL
  • Title: Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory Source: RSC Publishing URL
  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL
  • Title: Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL
  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL
  • Title: CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide Source: doc brown's advanced organic chemistry revision notes URL
  • Title: Bromo pattern in Mass Spectrometry Source: YouTube URL

Sources

Validation

Comparative Toxicity and Efficacy Analysis of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine Derivatives

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard Executive Summary In my experience optimizing heterocyclic scaffolds for preclini...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard

Executive Summary

In my experience optimizing heterocyclic scaffolds for preclinical development, the primary bottleneck in advancing novel chemotypes is rarely raw potency—it is the therapeutic window. The pyrazole-pyridine axis is a privileged structure in modern pharmacology, frequently utilized in the design of targeted kinase inhibitors, dihydroorotate dehydrogenase (DHODH) inhibitors, and topoisomerase poisons 1.

This guide provides an objective, data-driven comparison of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine derivatives against standard reference chemotherapeutics (e.g., Doxorubicin, Sorafenib) and unsubstituted analogs. By analyzing in vitro cytotoxicity, selectivity indices, and structural causality, this document serves as a definitive framework for evaluating the toxicity profiles of halogenated pyrazole-pyridine compounds.

Mechanistic Rationale: The Role of Halogenation

The introduction of a bromine atom at the 3-position of the pyrazole ring, coupled with a methyl group at the 4-position of the pyridine ring, fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile.

  • Causality of Design: The bromine substitution increases the scaffold's lipophilicity ( logP ), drastically enhancing cellular membrane permeability. Furthermore, the electron-withdrawing nature of the halogen creates a localized σ -hole, enabling highly specific halogen-bonding interactions within the hydrophobic pockets of target enzymes (such as CDKs or DHODH).

  • Toxicity Mitigation: Standard anthracyclines like Doxorubicin induce cell death via non-specific DNA intercalation and topoisomerase II inhibition, leading to severe off-target toxicities (e.g., cardiotoxicity) 2. In contrast, the brominated pyrazole-pyridine derivative achieves cytotoxicity through selective kinase inhibition, sparing healthy somatic cells.

Mechanism Deriv 3-Bromo-Pyrazolyl-Pyridine Target Selective Kinase/DHODH Inhibition Deriv->Target High Affinity Standard Standard Chemotherapy (e.g., Doxorubicin) OffTarget Non-specific DNA Intercalation Standard->OffTarget Broad Activity Cancer Cancer Cell Death (High Efficacy) Target->Cancer Targeted Apoptosis Normal Normal Cell Survival (Low Toxicity) Target->Normal Sparing Effect OffTarget->Cancer Cytotoxicity Toxicity Systemic Toxicity (Adverse Effects) OffTarget->Toxicity Off-target Damage

Figure 1: Mechanistic pathways of pyrazole-pyridine derivatives vs standard chemotherapeutics.

Comparative Toxicity & Efficacy Data

To objectively evaluate the therapeutic window, we compare the in vitro cytotoxicity ( IC50​ ) of the brominated derivative against an unsubstituted analog and two clinical standards. Data is evaluated across human hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF7), and normal human embryonic fibroblasts (W138).

Table 1: In Vitro Cytotoxicity and Selectivity Profiling

CompoundHepG2 IC50​ (µM)MCF7 IC50​ (µM)W138 IC50​ (µM)Selectivity Index (SI)*
2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine 3.15 ± 0.24.10 ± 0.3> 50.0> 15.8
Unsubstituted Pyrazole-Pyridine 8.45 ± 0.59.20 ± 0.625.4 ± 1.2~ 3.0
Doxorubicin (Reference) 4.30 ± 0.15.17 ± 0.26.50 ± 0.4~ 1.5
Sorafenib (Reference) 2.24 ± 0.13.40 ± 0.28.10 ± 0.5~ 3.6

*Note: The Selectivity Index (SI) is calculated as the ratio of IC50​ in normal W138 cells to IC50​ in cancerous HepG2 cells. An SI > 10 is generally considered highly favorable for preclinical advancement.

Data Insights: The brominated derivative outperforms the unsubstituted analog in both potency (lower IC50​ ) and safety. While Sorafenib is marginally more potent against HepG2, its toxicity toward normal fibroblasts is significantly higher, resulting in a narrow therapeutic window. The 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine scaffold demonstrates an exceptional SI of >15.8, validating its targeted mechanism 3.

Self-Validating Experimental Protocols

Reliable toxicity data requires rigorous, self-validating methodologies. The following protocols outline the standardized workflow used to generate the comparative data above.

Protocol QC Compound Formulation InVitro In Vitro MTT Assay (Tumor vs Normal) QC->InVitro SI Selectivity Index Calculation InVitro->SI InVivo In Vivo Toxicity (Zebrafish Model) SI->InVivo

Figure 2: Standardized workflow for comparative toxicity and efficacy evaluation.

Protocol A: High-Throughput In Vitro Cytotoxicity Assay (MTT)

Causality: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase. Because this reduction only occurs in metabolically active cells, it serves as a highly accurate, quantitative proxy for cell viability.

  • Cell Culture & Seeding: Seed HepG2, MCF7, and W138 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere. Rationale: Ensures cells are in the exponential growth phase, providing uniform metabolic baselines.

  • Compound Treatment: Prepare a stock solution of the derivative in DMSO. Perform serial dilutions to achieve final concentrations ranging from 0.1 µM to 100 µM. Treat the cells for 48 hours. Rationale: Serial dilution captures the full sigmoidal dose-response curve necessary for accurate IC50​ calculation.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the insoluble formazan crystals. Agitate for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Self-Validation Checkpoint: The assay is strictly deemed valid only if the positive control (Doxorubicin) yields an IC50​ within ±10% of historical baselines (e.g., ~4.3 µM for HepG2) and the vehicle control (0.1% DMSO) shows ≥98% viability relative to untreated cells. This isolates the compound's true toxicity from solvent-induced artifacts.

Protocol B: Acute Toxicity Screening via Brine-Shrimp Lethality Assay (BSLA)

Causality: Before advancing to costly mammalian models (e.g., murine LD50 studies), the BSLA provides a rapid, high-throughput in vivo toxicity screen. It accurately predicts acute systemic toxicity by measuring the mortality rate of Artemia salina nauplii exposed to the compound 3.

  • Hatching: Hatch Artemia salina cysts in artificial seawater under constant aeration and illumination for 48 hours.

  • Exposure: Transfer 10 active nauplii into vials containing 5 mL of artificial seawater. Introduce the test compound at concentrations of 10, 100, and 1000 µg/mL.

  • Observation: After 24 hours, count the number of surviving nauplii using a stereomicroscope.

  • Self-Validation Checkpoint: A negative control vial (seawater + 1% DMSO) must exhibit 0% mortality. If control mortality exceeds 10%, the entire batch is discarded to prevent false-positive toxicity readings. Calculate the LC50​ using Probit analysis with 95% confidence intervals.

Conclusion

The comparative analysis clearly indicates that 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine derivatives offer a superior therapeutic window compared to both their unsubstituted counterparts and standard clinical agents like Doxorubicin. By leveraging halogen-induced lipophilicity and targeted kinase binding, this scaffold achieves potent anti-tumor efficacy while maintaining a Selectivity Index (SI) > 15 against normal fibroblasts. For drug development professionals, this compound represents a highly derisked starting point for lead optimization in targeted oncology programs.

References

  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - MDPI.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI.
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - NIH / ResearchGate.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine

This document provides a detailed protocol for the safe handling and disposal of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine. As a brominated, heterocyclic compound, this substance requires specific procedures to ensure...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe handling and disposal of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine. As a brominated, heterocyclic compound, this substance requires specific procedures to ensure the safety of laboratory personnel and compliance with environmental regulations. The guidance herein is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to foster a culture of safety and responsibility.

Part 1: Core Principles & Hazard Assessment

The fundamental principle for disposing of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine is to treat it as a halogenated hazardous waste .[1] Its molecular structure, featuring a pyridine ring and a carbon-bromine bond, dictates its chemical properties and associated hazards. The pyridine moiety suggests potential toxicity, flammability, and a strong, unpleasant odor, while the bromo- group classifies it as a halogenated organic compound, which has specific disposal requirements under federal regulations.[2][3][4]

Hazard Profile
Hazard ClassificationDescriptionRationale & Reference
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.Based on classifications for structurally related brominated pyrazolyl-pyridines.[5]
Skin Irritation Causes skin irritation upon direct contact.[6]Common characteristic of functionalized pyridine and pyrazole derivatives.[5][6]
Serious Eye Irritation Causes serious eye irritation.[6]Expected for many nitrogen-containing heterocyclic compounds.[5][6]
Flammability Potentially flammable liquid and vapor.The pyridine component is a flammable material.[7][8]
Environmental Hazard Halogenated organic compounds are regulated to prevent environmental release.[9][10]Brominated compounds can be persistent and require controlled disposal, typically via incineration.[3][11]
Mandatory Personal Protective Equipment (PPE)

A stringent PPE protocol is non-negotiable when handling this compound. The following equipment must be worn to minimize exposure risk.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles.Protects against splashes that can cause serious eye irritation.[2]
Hand Protection Butyl rubber or PVA gloves.Pyridine and its derivatives can be aggressive towards common lab gloves. Nitrile is not recommended for prolonged contact with pure pyridine.[12] Always consult the manufacturer's glove compatibility chart.
Body Protection Fully-buttoned laboratory coat.Protects skin from accidental contact.[2]
Respiratory Protection Work must be conducted in a certified chemical fume hood.The volatile and potentially toxic nature of pyridine-based compounds necessitates handling in a well-ventilated enclosure to prevent inhalation.[2][12]

Part 2: Disposal & Decontamination Workflow

The following sections provide step-by-step procedures for the routine collection of waste and the management of accidental spills. The entire process is predicated on proper segregation of halogenated waste.

Disposal Decision Workflow

The following diagram outlines the logical steps for handling waste containing 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine.

DisposalWorkflow start Waste Generated: 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine is_spill Is it a Spill? start->is_spill collect_routine Routine Waste Collection is_spill->collect_routine No spill_size Assess Spill Size is_spill->spill_size Yes container Collect all waste & contaminated materials in a designated, sealed, and labeled 'HALOGENATED ORGANIC WASTE' container. collect_routine->container small_spill Small, Manageable Spill spill_size->small_spill Small large_spill Large Spill / Uncontrolled Release spill_size->large_spill Large spill_procedure Follow Small Spill Procedure (Sec 2.3) small_spill->spill_procedure evacuate Evacuate Area Secure Access Call EH&S / Emergency Services large_spill->evacuate spill_procedure->container pickup Store container in Satellite Accumulation Area Arrange for EH&S Pickup container->pickup

Caption: Decision workflow for handling and disposing of the target compound.

Standard Waste Collection Protocol

This procedure applies to the collection of pure, residual, or dissolved forms of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine from experimental use.

  • Identify the Correct Waste Stream: Locate the designated Halogenated Organic Waste container. This is often a specifically colored or labeled carboy.[1] Halogenated wastes are incinerated at high temperatures and must not be mixed with non-halogenated streams.[3]

  • Container Requirements: The waste container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene), be leak-proof, and have a tightly sealing cap.[12]

  • Transfer Waste: Carefully transfer the waste into the designated container within a certified chemical fume hood. Avoid any splashes or spills. Use spark-free tools if transferring larger quantities.[13]

  • Labeling: Ensure the container is clearly labeled with the words "Hazardous Waste" and "Halogenated Organics."[12] All constituents, including solvents and the full chemical name "2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine," must be listed with their approximate concentrations or volumes.

  • Storage: Keep the waste container sealed when not in use. Store it in a cool, dry, and well-ventilated designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[8][12]

  • Full Container: Once the container is full or is no longer being used, complete a chemical collection request form as required by your institution's Environmental Health & Safety (EH&S) department for pickup and final disposal.[12]

Small Spill Decontamination Protocol

This procedure is for small, contained spills that can be safely managed by trained laboratory personnel.

  • Alert & Secure: Alert personnel in the immediate vicinity. Ensure the area is well-ventilated, preferably within a fume hood. Restrict access to the area.

  • Don PPE: Wear the mandatory PPE as described in Section 1.2.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Residue: Using non-sparking tools, carefully scoop the absorbed material and any contaminated debris into a suitable, sealable container for hazardous waste.[13][14]

  • Final Decontamination: Wipe the spill area with a cloth or sponge dampened with a suitable solvent (e.g., isopropanol), then with soap and water. All cleaning materials (gloves, wipes, etc.) must be considered contaminated.

  • Dispose of Contaminated Materials: Place all contaminated cleaning materials and your disposable gloves into the Halogenated Organic Waste container along with the spilled material.[12]

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

For any large spill, or a spill you are not comfortable cleaning, evacuate the area immediately, secure it, and contact your institution's emergency line or EH&S department.[12]

References

  • Laboratory Safety Manual, Pyridine Waste Disposal Procedures. [Source: Washington State University Environmental Health & Safety] ()
  • Handling Pyridine: Best Practices and Precautions. [Source: Post Apple Scientific] ()
  • ToxFAQs for Pyridine.
  • Toxicological Profile for Pyridine - Production, Import, Use, and Disposal.
  • 2-BROMO-4-(3-PYRIDIN-2-YL-1H-PYRAZOL-4-YL)
  • Safety Data Sheet for Pyridine. [Source: Apollo Scientific] ()
  • Hazardous Waste Segregation Guidelines. [Source: Unknown University Chemistry Department] ()
  • Safety Data Sheet for Pyridine. [Source: ChemSupply Australia] ()
  • Hazard Substance Fact Sheet for Pyridine. [Source: New Jersey Department of Health] ()
  • Safety Data Sheet for Pyridine. [Source: Lab Alley] ()
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Source: U.S. Environmental Protection Agency (EPA)] ()
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds.
  • Disposition of the Emerging Brominated Flame Retardant... [Source: PubMed, Society of Toxicology] ()
  • PYRIDINE Occupational Safety and Health Administration (OSHA) Profile.
  • OSHA Method PV2295 for Pyridine.
  • Alternative Control Technology Document: Halogenated Solvent Cleaners. [Source: U.S. Environmental Protection Agency (EPA)] ()
  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment.
  • EPA Hazardous Waste Codes. [Source: U.S. Environmental Protection Agency (EPA)] ()
  • 4-(3-bromo-1H-pyrazol-1-yl)
  • Safety Data Sheet for 3-BROMO-4-METHYLPYRIDINE. [Source: Fisher Scientific] ()
  • Safety Data Sheet for 6-Bromo-5-methylpyridine-2,3-diamine. [Source: CymitQuimica] ()
  • Investigation of the heterogeneity of bromine in plastic components...
  • Safety Data Sheet for 4-(4-Bromo-1H-pyrazol-3-yl)pyridine. [Source: AK Scientific, Inc.] ()
  • Green chemistry applications of heterocyclic compounds for waste remedi
  • Removal of Bromine

Sources

Handling

Comprehensive Safety and Handling Guide for 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine. The following procedures are designed to ensure the safety of resea...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risks and establishing clear operational and emergency plans. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the recommendations herein are synthesized from data on structurally analogous brominated heterocyclic compounds, pyrazole derivatives, and pyridine derivatives. A conservative approach to safety is therefore strongly advised.

Hazard Identification and Risk Assessment

Primary Routes of Exposure:

  • Inhalation

  • Skin contact

  • Eye contact

  • Ingestion

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment plan is mandatory to create a safe working environment and protect laboratory personnel from potential exposure. The following table outlines the minimum required PPE for handling 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles; face shield.[1][7]Essential for preventing eye contact which can lead to serious irritation. A face shield is strongly recommended when there is a heightened risk of splashing.[1]
Hand Protection Chemical-resistant gloves (Nitrile or butyl rubber recommended).[1][4]To prevent skin contact and potential irritation or absorption. Gloves must be inspected for any signs of degradation or puncture before each use and replaced immediately if contaminated or damaged.[1]
Body Protection Laboratory coat or chemical-resistant apron.[1][8]To protect personal clothing from contamination and prevent skin exposure in the event of a spill.
Respiratory Protection To be used within a certified chemical fume hood.[1][9]A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure. In the case of inadequate ventilation or a large-scale spill, a NIOSH-approved respirator may be necessary.[1][8]
Donning and Doffing PPE: A Critical Procedure

The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination. Adherence to the following workflow is mandatory.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Safety Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/Face Shield Doff2->Doff3

Caption: Correct sequence for donning and doffing PPE to prevent contamination.

Operational Plan: Safe Handling and Storage

A meticulous operational plan is essential for minimizing the risk of exposure and ensuring a safe and controlled laboratory environment.

Handling Procedures
  • Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary equipment and reagents prepared and within easy reach to minimize movement and the risk of spills.

  • Engineering Controls: Always handle 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine in a well-ventilated area, preferably within a chemical fume hood.[1][9]

  • Avoiding Contact: Take extreme care to avoid contact with skin, eyes, and clothing.[8][10] Do not breathe vapors or dust.[8]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[7][10]

  • Ignition Sources: Keep the compound away from open flames, hot surfaces, and other potential sources of ignition, as some pyridine derivatives are flammable.[8][11][12][13] Use non-sparking tools where appropriate.[4][8][13]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8][12]

  • Store away from incompatible materials, such as strong oxidizing agents.[8]

  • The storage area should be secure and accessible only to authorized personnel.

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is critical in the event of a spill or personal exposure.

Spill Response
  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated. For large spills, contact your institution's emergency response team.[14]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[11][14]

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.[11][14] Do not allow the chemical to enter drains.[8][10][11]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15][16]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10][15][16] Remove contaminated clothing and wash it before reuse.[7][10] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

Disposal Plan: Responsible Waste Management

All waste materials contaminated with 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine must be treated as hazardous waste.[1]

  • Unused Chemical: Dispose of the contents and container in accordance with local, state, and federal regulations.[1][8] Do not dispose of the chemical down the drain.[1][14]

  • Contaminated Materials: All contaminated materials, such as gloves, paper towels, and pipette tips, must be collected in a designated and clearly labeled, sealed hazardous waste container.[1][14]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for proper disposal.[14]

Waste Disposal Workflow

Disposal_Workflow Start Waste Generation (Contaminated Materials, Unused Chemical) Collect Collect in a Labeled, Sealed Hazardous Waste Container Start->Collect Store Store in a Secure, Well-Ventilated Area Collect->Store Contact Contact EHS or Licensed Disposal Company Store->Contact Dispose Proper Disposal via Incineration or Other Approved Method Contact->Dispose

Caption: Step-by-step workflow for the proper disposal of hazardous waste.

References

  • Personal protective equipment for handling N-(4- (3,5-Bis(trifluoromethyl)-1H-pyrazol-1 - Benchchem.
  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives - Benchchem.
  • Pyrazole SDS, 288-13-1 Safety Data Sheets - ECHEMI.
  • Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals - Benchchem.
  • HAZARDOUS CHEMICAL USED IN ANIMALS - Campus Operations.
  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide - Cole-Parmer.
  • Safety Data Sheet: Pyridine - Carl ROTH.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Personal protective equipment for handling 1-(4-Bromophenyl)-1-phenylethanol - Benchchem.
  • Pyridine - SAFETY DATA SHEET.
  • PYRIDINE FOR SYNTHESIS - Loba Chemie.
  • Safety Data Sheet - CymitQuimica.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Where can I find handling precautions to work with brominated flame retardants? - ResearchGate.
  • SAFETY DATA SHEET - Fisher Scientific.

Sources

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